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  • Product: (5-Chloro-2-methoxyphenyl)urea
  • CAS: 202823-21-0

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)urea: Properties, Safety, and Applications in Drug Discovery

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Ureas in Modern Research Substituted ureas represent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Ureas in Modern Research

Substituted ureas represent a cornerstone scaffold in medicinal chemistry and drug development. The unique hydrogen bonding capabilities of the urea moiety, with its carbonyl group acting as a hydrogen bond acceptor and the two nitrogen-bound hydrogens as donors, facilitate potent and often specific interactions with a multitude of biological targets.[1] This has led to the successful development of numerous urea-containing drugs, particularly in the realm of kinase inhibition for oncology.[1][2][3] (5-Chloro-2-methoxyphenyl)urea, a member of this versatile class, holds potential as a building block or an active compound in the discovery of novel therapeutics. This guide provides a detailed overview of its chemical identity, extrapolated safety and handling protocols, and its context within the broader field of drug discovery.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental design.

Chemical Identity
PropertyValueSource
Chemical Name (5-Chloro-2-methoxyphenyl)ureaN/A
Synonyms Urea, N-(5-chloro-2-methoxyphenyl)-[4]
CAS Number 202823-21-0[4]
Molecular Formula C₈H₉ClN₂O₂[4]
Molecular Weight 200.62 g/mol [4]
SMILES COc1ccc(cc1NC(=O)N)Cl[4]
Predicted and Extrapolated Physical Properties

While experimental data for this specific compound is scarce, properties can be predicted or inferred from related structures.

PropertyPredicted/Inferred ValueNotes
Appearance White to off-white crystalline solidBased on common phenylurea derivatives.[5]
Melting Point Not available.Phenylurea has a melting point of 143-149 °C.[6]
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO).Phenylureas are generally more soluble in organic solvents than in water.[7]
Stability Stable under normal laboratory temperatures and pressures.N/A

Section 2: Hazard Identification and Toxicology (Extrapolated)

The toxicological properties of (5-Chloro-2-methoxyphenyl)urea have not been fully investigated. The following hazard classifications are based on data from the structurally similar isomer, (2-chloro-5-methoxyphenyl)urea, and should be treated as provisional.[8][9]

GHS Hazard Classification (Anticipated)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][9]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[8]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[8]

  • Skin Irritation (Category 2): Causes skin irritation.[8][9]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[8][9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[8][9]

Potential Health Effects
  • Inhalation: May cause irritation to the respiratory tract, with symptoms such as coughing and shortness of breath.[10]

  • Skin Contact: May cause skin irritation, redness, and pain. Prolonged or repeated contact may lead to dermatitis.[10]

  • Eye Contact: Causes serious eye irritation, which may include redness, stinging, and watering.[11]

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, and vomiting.[7][12]

Section 3: Safe Handling and Emergency Protocols

Given the anticipated hazards, a stringent and proactive approach to safety is essential when working with (5-Chloro-2-methoxyphenyl)urea.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The following workflow illustrates the necessary hierarchy of controls.

G cluster_0 Hierarchy of Safety Controls cluster_1 Specific Recommendations Eng_Controls Engineering Controls Admin_Controls Administrative Controls Eng_Controls->Admin_Controls Primary Barrier Fume_Hood Work in a certified chemical fume hood. Eng_Controls->Fume_Hood PPE Personal Protective Equipment (PPE) Gloves Wear nitrile rubber gloves. PPE->Gloves Goggles Use chemical safety goggles and a face shield. PPE->Goggles Lab_Coat Wear a flame-resistant lab coat. PPE->Lab_Coat Admin_Controls->PPE Secondary Barrier SOP Follow Standard Operating Procedures (SOPs). Admin_Controls->SOP Training Ensure personnel are fully trained. Admin_Controls->Training

Caption: Hierarchy of controls for safely handling (5-Chloro-2-methoxyphenyl)urea.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear a lab coat and suitable chemical-resistant gloves, such as nitrile rubber.[13]

    • Respiratory Protection: If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[9]

Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Specific Hazards: Decomposition on heating may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[12]

  • Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[9] Sweep up the material, place it in a suitable, closed container for disposal. Do not let the product enter drains.[9]

Section 4: Application in Drug Discovery & Medicinal Chemistry

The true value of a compound like (5-Chloro-2-methoxyphenyl)urea for the target audience lies in its potential application. Substituted diaryl ureas are renowned as "privileged scaffolds" in kinase inhibition.

Mechanism of Kinase Inhibition

Many substituted urea compounds, such as the FDA-approved drug Sorafenib, function as Type II kinase inhibitors. They bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive "DFG-out" conformation. This mechanism offers a pathway to achieving greater selectivity compared to ATP-competitive Type I inhibitors.[2]

G cluster_0 Kinase States cluster_1 Inhibitor Binding Active Active Kinase (DFG-in) Inactive Inactive Kinase (DFG-out) Active->Inactive Conformational Change Inactive->Active Activation ATP ATP Inactive->ATP Binding Blocked Urea_Inhibitor (5-Chloro-2-methoxyphenyl)urea (Type II Inhibitor) Urea_Inhibitor->Inactive Binds & Stabilizes ATP->Active Binds

Caption: Mechanism of Type II kinase inhibition by substituted ureas.

The structural features of (5-Chloro-2-methoxyphenyl)urea—a substituted phenyl ring linked via a urea bridge—make it an ideal candidate for synthesis and screening campaigns targeting kinases like p38, Raf-1, and others implicated in inflammatory diseases and cancer.[1][2]

Section 5: Experimental Protocols

General Synthesis Approach

The synthesis of unsymmetrical ureas like (5-Chloro-2-methoxyphenyl)urea typically involves the reaction of an isocyanate with an amine. A plausible synthetic route is outlined below.

Workflow: Synthesis of (5-Chloro-2-methoxyphenyl)urea

  • Preparation of 5-Chloro-2-methoxyaniline: This starting material can be synthesized from commercially available precursors.

  • Phosgenation to form Isocyanate: React 5-Chloro-2-methoxyaniline with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form 5-chloro-2-methoxyphenyl isocyanate. This step is hazardous and requires specialized equipment and expertise.

  • Reaction with Ammonia: The resulting isocyanate is then carefully reacted with ammonia to yield the final product, (5-Chloro-2-methoxyphenyl)urea.

Alternative modern methods may utilize reagents like carbonyldiimidazole to avoid the use of phosgene.[14][15]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research protocol.

  • High-Performance Liquid Chromatography (HPLC-MS): This is the gold standard for assessing the purity of urea derivatives and confirming molecular weight. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with 0.1% formic acid) coupled to a mass spectrometer with an electrospray ionization (ESI) source is a common setup.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic C=O stretch of the urea carbonyl group.

Conclusion

(5-Chloro-2-methoxyphenyl)urea is a compound with significant potential for researchers in drug discovery, fitting into the well-established and highly valuable class of substituted urea kinase inhibitors. While a specific MSDS is not publicly available, a cautious and informed approach based on data from analogous compounds allows for its safe handling and investigation. By understanding its chemical properties, potential hazards, and the mechanistic rationale for its use, scientists can effectively incorporate this and similar molecules into their research programs, driving the discovery of next-generation therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. PMC. Available from: [Link]

  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. PubChem. Available from: [Link]

  • Explorations of Substituted Urea Functionality for the Discovery of New Activators of the Heme-Regulated Inhibitor Kinase. ACS Publications. Available from: [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. Available from: [Link]

  • Inhibition of raf kinase using substituted heterocyclic ureas. Patsnap.
  • Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. PMC. Available from: [Link]

  • Urea, N-(5-chloro-2-methoxyphenyl)-OTHER CA INDEX NAMES:Urea, (5-chloro-2-methoxyphenyl)-. Appchem. Available from: [Link]

  • (2-chloro-5-methoxyphenyl)urea — Chemical Substance Information. NextSDS. Available from: [Link]

  • SAFETY DATA SHEET - Urea Solution, 50% Industrial. Cervantes Distribution, Inc. Available from: [Link]

  • Method for analysis of urea. Google Patents.
  • UREA – suggested spectral and analytical methods for identification. ReachCentrum. Available from: [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Available from: [Link]

  • N-(5-chloro-2-methoxyphenyl)-n'-(3-chlorophenyl)urea. PubChemLite. Available from: [Link]

  • Analytical methods for measuring urea in pharmaceutical formulations. PubMed. Available from: [Link]

  • ICSC 0595 - UREA. INCHEM. Available from: [Link]

  • N-(5-CHLORO-2-METHOXYPHENYL)-N'-(3-CHLOROPHENYL)UREA — Chemical Substance Information. NextSDS. Available from: [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • Urea USP/FCC Safety Data Sheet. Columbus Chemical. Available from: [Link]

Sources

Foundational

Basic Mechanism of Action for (5-Chloro-2-methoxyphenyl)urea Derivatives: Targeting Soluble Epoxide Hydrolase (sEH)

Introduction: The Epoxyeicosatrienoic Acid (EET) Pathway and sEH In the landscape of lipid signaling, epoxyeicosatrienoic acids (EETs) are highly potent, endogenous autocrine and paracrine mediators produced via the cyto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Epoxyeicosatrienoic Acid (EET) Pathway and sEH

In the landscape of lipid signaling, epoxyeicosatrienoic acids (EETs) are highly potent, endogenous autocrine and paracrine mediators produced via the cytochrome P450 (CYP450) epoxidation of arachidonic acid[1]. EETs exhibit profound anti-inflammatory, vasodilatory, analgesic, and neuroprotective properties[1]. However, their therapeutic half-life in vivo is severely limited by soluble epoxide hydrolase (sEH), an α/β -hydrolase fold enzyme that rapidly converts these beneficial epoxides into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs)[1][2].

Consequently, the pharmacological inhibition of sEH has emerged as a highly validated strategy to stabilize endogenous EET levels[1]. Among the most successful classes of sEH inhibitors are those bearing a heavily functionalized urea pharmacophore, specifically derivatives incorporating a (5-chloro-2-methoxyphenyl)urea motif[3]. This whitepaper dissects the structural biology, catalytic inhibition mechanics, and experimental validation protocols for this specific class of sEH inhibitors.

EET_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EET EETs (Beneficial) CYP->EET Epoxidation EET->EET Accumulation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Inactive) sEH->DHET Diol Formation Inhibitor (5-Chloro-2-methoxyphenyl)urea Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade highlighting sEH-mediated EET degradation and pharmacological inhibition.

Structural Biology: The (5-Chloro-2-methoxyphenyl)urea Pharmacophore

The design of (5-chloro-2-methoxyphenyl)urea derivatives is not arbitrary; it is a masterclass in structure-based drug design (SBDD) aimed at mimicking the transition state of epoxide hydrolysis while optimizing oral bioavailability[4]. The mechanism of action is driven by two distinct structural components:

A. The Urea Transition-State Mimic

The sEH catalytic triad in the C-terminal domain relies on an aspartate residue (Asp335) to attack the epoxide ring[5]. The urea group acts as a potent, competitive transition-state mimic.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the urea forms strong hydrogen bonds with the phenolic hydroxyls of Tyr383 and Tyr466 in the sEH active site.

  • Hydrogen Bond Donors: The two NH groups of the urea function as hydrogen bond donors, interacting directly with the catalytic Asp335, effectively locking the enzyme in an inactive state[6].

B. The 5-Chloro-2-methoxyphenyl Motif

The L-shaped hydrophobic pocket of the sEH active site requires precise steric and electronic complementarity.

  • Metabolic Stability & Lipophilicity: The chlorine atom at the 5-position is strongly electron-withdrawing and lipophilic. It fits snugly into the hydrophobic sub-pocket while simultaneously blocking CYP450-mediated aromatic oxidation, thereby increasing the compound's metabolic half-life.

  • Conformational Locking: The methoxy group at the 2-position creates a steric clash with the urea NH, forcing the phenyl ring out of the urea plane. This specific dihedral angle is the exact bioactive conformation required to navigate the narrow entrance of the sEH catalytic tunnel[3].

When combined with polar spirocyclic scaffolds (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-amine), this motif yields inhibitors with unusually low lipophilicity (logD) and high aqueous solubility, overcoming the classic "brick dust" problem of older sEH inhibitors[3].

Binding Urea Urea Pharmacophore Tyr Tyr383 & Tyr466 (H-Bond Donors) Urea->Tyr Carbonyl Oxygen Asp Asp335 (H-Bond Acceptor) Urea->Asp NH Groups Aryl 5-Chloro-2-methoxyphenyl Hydro Hydrophobic Pocket Aryl->Hydro Pi-Pi / VdW Spiro Spirocyclic Scaffold Solvent Solvent Channel Spiro->Solvent Improves logD

Molecular interactions of the (5-Chloro-2-methoxyphenyl)urea derivative within sEH active site.

Quantitative Data: SAR and Efficacy Metrics

The causality between the structural modifications and in vitro/in vivo efficacy is best illustrated by the discovery of polar spirocyclic orally bioavailable urea inhibitors[3]. By appending the (5-chloro-2-methoxyphenyl)urea motif to a spirocyclic amine, researchers achieved sub-10 nanomolar potency while maintaining exceptional solubility[3].

Table 1: Structure-Activity Relationship (SAR) and Pharmacokinetic Metrics for Spirocyclic (5-Chloro-2-methoxyphenyl)urea Derivatives (Data adapted from )[3].

Compound VariantTargetIC₅₀ (nM)logD (pH 7.4)Aqueous Solubility (mM)Oral Bioavailability
(±)-22 (Racemate) sEH (C-Terminal)~10.00.99> 0.5Excellent
(+)-22 (Eutomer) sEH (C-Terminal)4.99 ± 0.180.99> 0.5Excellent
(-)-22 (Distomer) sEH (C-Terminal)> 100.00.99> 0.5N/A

Note: The stark difference in IC₅₀ between the (+)-eutomer and (-)-distomer validates that the binding is highly stereospecific, driven by the spatial orientation of the spirocyclic system relative to the rigidified (5-chloro-2-methoxyphenyl)urea core[3].

Experimental Protocols: Validating sEH Inhibition

To ensure a self-validating system, drug development professionals must pair phenotypic enzymatic assays with rigorous structural validation. Relying solely on IC₅₀ data can lead to false positives (e.g., pan-assay interference compounds or aggregators). The following protocols establish a causal link between the molecule and its mechanism of action.

Protocol A: In Vitro sEH Inhibition Assay (Fluorogenic PHOME Substrate)

Causality: We utilize PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) because its hydrolysis by sEH generates a highly fluorescent cyanohydrin that spontaneously decomposes into 6-methoxy-2-naphthaldehyde. This allows for real-time, continuous kinetic monitoring of enzyme inhibition without the bottleneck of LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) with 0.1 mg/mL BSA to prevent non-specific protein binding and compound aggregation.

  • Enzyme Incubation: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM. Pre-incubate the enzyme with varying concentrations of the (5-chloro-2-methoxyphenyl)urea derivative (e.g., 0.1 nM to 10 µM, 3-fold serial dilutions in DMSO) for 15 minutes at 30°C. Note: DMSO concentration must not exceed 1% v/v.

  • Substrate Addition: Initiate the reaction by adding PHOME to a final concentration of 50 µM.

  • Kinetic Readout: Immediately transfer the microplate to a fluorescence reader. Measure fluorescence continuously for 10 minutes at 30°C (Excitation: 330 nm; Emission: 465 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: X-Ray Crystallography (Co-crystallization)

Causality: To prove that the (5-chloro-2-methoxyphenyl)urea derivative is a true active-site binder and not an allosteric modulator, co-crystallization with the C-terminal domain of sEH is mandatory[3].

Step-by-Step Methodology:

  • Protein Purification: Express the C-terminal domain of human sEH in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Complex Formation: Concentrate the protein to 10-15 mg/mL. Add the (+)-22 eutomer at a 3:1 molar excess and incubate on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 20-25% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M NaCl).

  • Diffraction & Refinement: Harvest crystals after 3-5 days. Cryoprotect in mother liquor supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement (using a known sEH apo-structure, e.g., PDB: 1VD9) to confirm the urea-Asp335/Tyr383/Tyr466 hydrogen bond network.

Workflow Synth Compound Synthesis & Purification EnzAssay In Vitro sEH Assay (PHOME Substrate) Synth->EnzAssay IC50 Determination Cryst X-Ray Crystallography (Co-crystallization) EnzAssay->Cryst Binding Mode PK In Vivo PK Profiling (Murine Model) EnzAssay->PK Bioavailability Lead Lead Nomination (Eutomer Selection) Cryst->Lead Structural Validation PK->Lead ADME Validation

Self-validating experimental workflow for sEH inhibitor development and structural validation.

Conclusion

The (5-chloro-2-methoxyphenyl)urea motif represents a highly optimized pharmacophore in the pursuit of soluble epoxide hydrolase inhibitors. By simultaneously satisfying the electronic demands of the catalytic triad via the urea group, and exploiting the hydrophobic pocket via the halogenated, sterically constrained phenyl ring, these derivatives effectively halt the degradation of endogenous EETs[1][3]. When coupled with polar spirocyclic appendages, they overcome historical pharmacokinetic barriers, offering a robust, orally bioavailable framework for treating cardiovascular, inflammatory, and neuropathic diseases.

References

  • Lukin, A., Kramer, J., Hartmann, M., Weizel, L., Hernandez-Olmos, V., Falahati, K., ... & Krasavin, M. (2018). Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorganic Chemistry, 80, 655-667. URL:[Link]

  • Zhang, X.-Y., Morisseau, C., Hwang, S. H., & Zhang, Z.-J. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 184-215. URL:[Link]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of (5-Chloro-2-methoxyphenyl)urea

This guide provides a comprehensive framework for evaluating the thermodynamic stability of (5-Chloro-2-methoxyphenyl)urea, a critical parameter for its development as a potential pharmaceutical agent. Ensuring the stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the thermodynamic stability of (5-Chloro-2-methoxyphenyl)urea, a critical parameter for its development as a potential pharmaceutical agent. Ensuring the stability of an active pharmaceutical ingredient (API) is paramount, as it directly impacts product safety, efficacy, and shelf-life.[1] This document outlines the core principles and detailed experimental protocols necessary to build a robust stability profile, moving from fundamental physicochemical characterization to in-depth thermal and chemical degradation analysis. The methodologies described herein are designed as self-validating systems, providing researchers and drug development professionals with a reliable roadmap for assessment.

Section 1: Foundational Physicochemical Characterization

Before assessing thermodynamic stability, a thorough understanding of the molecule's intrinsic physicochemical properties is essential. These properties govern its behavior in both solid and solution states and provide a baseline for interpreting stability data.

Key Molecular Identifiers

The initial step involves confirming the identity and basic properties of the material under investigation.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₂[2]
Molecular Weight 200.62 g/mol [2]
CAS Number 202823-21-0[2]
Essential Experimental Characterization

The following parameters must be determined experimentally to inform stability study design and data interpretation.

  • Melting Point (°C): Provides an indication of purity and the energy required to disrupt the crystal lattice. This is a primary output of Differential Scanning Calorimetry (DSC).[3]

  • Aqueous Solubility (mg/mL): Crucial for understanding dissolution behavior and for designing solution-based stability and formulation studies.

  • Dissociation Constant (pKa): Identifies ionizable groups and predicts how the molecule's charge and solubility will change with pH, a key factor in degradation kinetics.[4]

  • Partition Coefficient (LogP): Measures the lipophilicity of the compound, which influences its interaction with excipients and biological membranes.

Section 2: Thermal Stability and Phase Behavior Analysis

Thermal analysis techniques are indispensable for probing the intrinsic stability of a solid-state material.[5] They reveal the temperatures at which physical and chemical changes occur, defining the upper limits for safe handling, processing, and storage.[1][6]

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability assessment involves sequential analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

G cluster_0 Thermal Analysis Workflow A API Sample (5-Chloro-2-methoxyphenyl)urea B Thermogravimetric Analysis (TGA) Determine Mass Loss vs. Temperature A->B D Differential Scanning Calorimetry (DSC) Determine Heat Flow vs. Temperature A->D C Identify Onset of Decomposition (Td) B->C F Comprehensive Thermal Profile (Define Safe Temperature Limits) C->F E Identify Melting Point (Tm) and Other Phase Transitions D->E E->F

Caption: Workflow for Thermal Stability Assessment.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing a clear indication of thermal decomposition.[7]

Causality: The objective is to identify the temperature at which the compound begins to lose mass, which corresponds to its decomposition. This defines the upper temperature limit for its stability.[5]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of (5-Chloro-2-methoxyphenyl)urea into a standard alumina or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50-100 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, allowing for the assessment of intrinsic thermal stability.

  • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min. Rationale: A 10°C/min heating rate is standard for pharmaceutical screening and provides a good balance between resolution and experiment time.[8]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying phase transitions like melting and crystallization.[1][9]

Causality: The goal is to determine the melting point (Tm) and enthalpy of fusion (ΔHfus) and to detect any polymorphic transitions or decomposition events that involve a change in enthalpy.[3] This information is vital for purity assessment and understanding the energy required for physical state changes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of (5-Chloro-2-methoxyphenyl)urea into a hermetically sealed aluminum pan. Rationale: Hermetic sealing prevents mass loss due to sublimation or early decomposition, ensuring accurate enthalpy measurements.

  • Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature approximately 50°C above the decomposition onset (Td) observed in TGA, at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). Report the onset temperature, peak maximum, and enthalpy (in J/g) for each transition.

Section 3: Intrinsic Chemical Stability and Degradation Pathway Elucidation

Understanding how a molecule degrades under chemical stress is a cornerstone of stability assessment. Forced degradation studies are used to generate potential degradation products and to develop a stability-indicating analytical method capable of separating them from the parent compound.[10][11]

Protocol: Forced Degradation Studies

Causality: By subjecting the API to conditions more severe than those it would encounter during storage, we can rapidly identify its degradation liabilities. This foresight is crucial for developing stable formulations and defining appropriate storage conditions. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed at detectable levels.[10]

Methodology: Prepare solutions of (5-Chloro-2-methoxyphenyl)urea (e.g., at 1 mg/mL) and expose them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress (Solution): Neutral solution (in water/acetonitrile) at 60°C for 24 hours.

  • Photostability (Solid & Solution): Expose the solid powder and a neutral solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

For each condition, a control sample should be stored at refrigerated conditions, protected from light.

Protocol: Stability-Indicating HPLC-UV Method Development

Causality: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products.[12] Its development is a mandatory step to ensure that stability data is reliable. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power.[11]

Methodology:

  • Column Selection: Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: C18 columns are versatile and provide good retention for a wide range of moderately polar to non-polar compounds like phenylureas.

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: A buffered aqueous mobile phase controls the ionization state of the analyte and degradants, leading to reproducible retention times and better peak shapes.

  • Gradient Optimization: Develop a gradient elution method to separate the parent peak from the degradation products generated during the forced degradation studies. An example gradient is:

    • Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: Use a UV detector. Scan the UV spectrum of the parent compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A wavelength around 240-250 nm is often suitable for phenyl-containing structures.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step for a stability-indicating method is demonstrating peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).

Proposed Degradation Pathways

Based on the known chemistry of phenylurea herbicides, several degradation pathways for (5-Chloro-2-methoxyphenyl)urea can be proposed.[13][14] The primary route is often hydrolysis of the urea linkage, especially under acidic or basic conditions.

G cluster_0 Proposed Degradation Pathways Parent (5-Chloro-2-methoxyphenyl)urea Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation [O] Aniline 5-Chloro-2-methoxyaniline Hydrolysis->Aniline Isocyanate Isocyanic Acid Hydrolysis->Isocyanate Hydroxylated Hydroxylated Ring Derivatives Oxidation->Hydroxylated

Caption: Plausible degradation routes for (5-Chloro-2-methoxyphenyl)urea.

Section 4: Data Synthesis and Stability Profile

The final step is to consolidate all experimental data into a coherent stability profile. This summary provides a clear and concise assessment of the compound's vulnerabilities.

Summary of Thermodynamic Stability Data
ParameterMethodResultInterpretation
Decomposition Onset (Td) TGAe.g., 210°CThe compound is thermally stable up to this temperature under an inert atmosphere.
Melting Point (Tm) DSCe.g., 185°C (Endotherm)Indicates the temperature of solid-to-liquid phase transition. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔHfus) DSCe.g., 150 J/gEnergy required to melt the solid; related to crystal lattice energy.
Acid Stability HPLCe.g., 15% degradationSusceptible to acid-catalyzed hydrolysis.
Base Stability HPLCe.g., 25% degradationMore susceptible to base-catalyzed hydrolysis compared to acid.
Oxidative Stability HPLCe.g., 5% degradationRelatively stable to oxidation under the tested conditions.
Photostability HPLCe.g., <2% degradationStable with respect to light exposure.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of (5-Chloro-2-methoxyphenyl)urea. By systematically applying the detailed protocols for thermal analysis (TGA, DSC) and chemical stress testing (forced degradation with HPLC analysis), researchers can establish a definitive stability profile. This profile is essential for informed decision-making in subsequent stages of drug development, including formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The inherent stability, particularly the susceptibility to hydrolytic degradation, will be a critical consideration for developing a safe, effective, and stable final drug product.

References

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing.
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. PharmaGuru.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories.
  • Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology | Oxford Academic.
  • How Pharma Companies Use DSC in Drug Development Stability. ATA Scientific Instruments.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. NETZSCH Analyzing & Testing.
  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories.
  • Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry.
  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. ResearchGate.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Stability of urea in solution and pharmaceutical preparations. PubMed.
  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
  • Urea, N-(5-chloro-2-methoxyphenyl)-OTHER CA INDEX NAMES:Urea, (5-chloro-2-methoxyphenyl)-. Appchem.
  • Thermodynamics and reaction mechanism of urea decomposition. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: (5-Chloro-2-methoxyphenyl)urea as a Strategic Intermediate in the Development of Next-Generation Agrochemicals

Executive Summary The development of highly selective, low-toxicity agrochemicals requires versatile chemical building blocks that can be easily functionalized while imparting favorable pharmacokinetic and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, low-toxicity agrochemicals requires versatile chemical building blocks that can be easily functionalized while imparting favorable pharmacokinetic and environmental profiles. (5-Chloro-2-methoxyphenyl)urea (CAS: 202823-21-0) has emerged as a critical intermediate in the synthesis of advanced crop protection agents[1]. By serving as a divergent precursor, it enables the synthesis of both Photosystem II (PSII) inhibiting phenylureas and Acetolactate Synthase (ALS) inhibiting sulfonylureas [2]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate in agrochemical drug discovery.

Mechanistic Insights & Molecular Design (E-E-A-T)

The strategic selection of the 5-chloro-2-methoxy substitution pattern is rooted in structure-activity relationship (SAR) optimization for herbicidal efficacy and crop safety [3].

  • Metabolic Liability for Crop Tolerance: The ortho-methoxy group serves as a targeted metabolic liability. In tolerant crops (e.g., maize, wheat), cytochrome P450 monooxygenases rapidly catalyze O-demethylation, converting the active herbicide into a highly polar, inactive phenol derivative that is easily glycosylated and sequestered. Susceptible broadleaf weeds lack this specific P450 isozyme, leading to toxic accumulation.

  • Lipophilicity and Cuticular Penetration: The meta-chloro substituent (relative to the urea linkage) significantly increases the overall lipophilicity (logP) of the molecule. This enhances the formulation's ability to penetrate the waxy cuticle of plant leaves during post-emergence application [4].

  • Pharmacophore Presentation: The primary urea moiety is the fundamental pharmacophore. For PSII inhibitors, the urea acts as a hydrogen bond donor/acceptor to the D1 protein in the thylakoid membrane. For ALS inhibitors, it forms the critical bridge that anchors the aryl and heterocyclic rings within the enzyme's active site channel [2].

Experimental Workflows & Self-Validating Protocols

Protocol A: High-Purity Synthesis of (5-Chloro-2-methoxyphenyl)urea

Causality & Rationale: While industrial syntheses often utilize aqueous potassium cyanate (KOCN) and acetic acid, this method frequently generates symmetrical 1,3-bis(5-chloro-2-methoxyphenyl)urea as a byproduct due to partial hydrolysis of the transient isocyanate. For research-grade material requiring >99% purity for sensitive downstream catalytic steps, we utilize Trimethylsilyl isocyanate (TMS-NCO) in anhydrous conditions to completely suppress biaryl urea formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with argon, dissolve 5-chloro-2-methoxyaniline (10.0 g, 63.4 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Trimethylsilyl isocyanate (TMS-NCO) (8.03 g, 69.7 mmol, 1.1 eq) over 15 minutes to control the exothermic formation of the silylated intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Quenching & Hydrolysis: Add 20 mL of methanol and stir for 30 minutes to cleave the TMS group, precipitating the free urea.

  • Isolation: Concentrate the mixture under reduced pressure to 30 mL, add 50 mL of cold diethyl ether, and filter the resulting white precipitate. Wash with cold ether (2 × 20 mL) and dry under a vacuum.

Self-Validation System: In-process: Monitor via TLC (Hexane:EtOAc 1:1). The protocol is validated when the starting aniline (Rf ~0.7, stains brown with ninhydrin) is completely consumed and replaced by a single baseline-shifted spot (Rf ~0.2). Post-process: Confirm identity via LC-MS (ESI+). A successful synthesis must yield a base peak at m/z 201.04 [M+H]+.

Protocol B: Elaboration into an ALS-Inhibiting Sulfonylurea Candidate

Causality & Rationale: To convert the primary urea into a sulfonylurea, direct sulfonylation is required. Using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) selectively deprotonates the terminal urea nitrogen without attacking the electrophilic sulfonyl chloride, ensuring exclusive N-sulfonylation.

Step-by-Step Methodology:

  • Deprotonation: Suspend (5-Chloro-2-methoxyphenyl)urea (2.0 g, 10.0 mmol) in 40 mL of anhydrous THF at -78 °C under argon. Slowly add LiHMDS (1.0 M in THF, 21.0 mL, 2.1 eq). Stir for 30 minutes.

  • Sulfonylation: Dissolve 2-pyridinesulfonyl chloride (1.95 g, 11.0 mmol, 1.1 eq) in 10 mL of THF and add dropwise to the reaction mixture.

  • Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).

Self-Validation System: In-process: Monitor via HPLC (C18, MeCN/H2O 0.1% TFA gradient). The reaction is successful when the intermediate urea peak (Rt ~4.2 min) shifts to the more polar sulfonylurea product (Rt ~5.8 min). Post-process: 1H NMR (DMSO-d6) must confirm the presence of a highly deshielded sulfonamide proton at δ 10.5–11.5 ppm, validating the formation of the sulfonylurea bridge.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the synthesis of the (5-Chloro-2-methoxyphenyl)urea intermediate, highlighting the superiority of the TMS-NCO pathway for research-grade purity.

Table 1: Optimization of (5-Chloro-2-methoxyphenyl)urea Synthesis

EntryReagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1KOCN (1.5 eq), AcOHWater8048592.2
2Urea (2.0 eq), HClH2O/EtOH10067888.4
3Sodium cyanate, H2SO4Water8058191.5
4 TMS-NCO (1.1 eq) Anhydrous THF 25 2 92 >99.0

Mechanistic & Synthetic Visualizations

Fig 1. Synthetic divergence of (5-Chloro-2-methoxyphenyl)urea into targeted herbicide classes.

Fig 2. Mechanism of Acetolactate Synthase (ALS) inhibition leading to weed necrosis.

References

  • DataIntelo. "Global 5 Chloro 2 Methoxyaniline Market Report". DataIntelo Research. Available at:[Link]

  • Chaudhari, S. B., et al. (2024). "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields." Heliyon, 10(12), e32434. Available at:[Link]

  • Ataman Chemicals. "DCNB (2,5-DICHLORONITROBENZENE) - Applications in Agrochemical Synthesis". Ataman Kimya. Available at:[Link]

Application

Application Note: Catalytic Methodologies for the Synthesis of (5-Chloro-2-methoxyphenyl)urea

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Rationale (5-Chloro-2-methoxyphenyl)urea is a highly valued structural motif in medicinal chemistry, frequently servi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

(5-Chloro-2-methoxyphenyl)urea is a highly valued structural motif in medicinal chemistry, frequently serving as a precursor or core pharmacophore in kinase inhibitors, anti-angiogenic agents, and agricultural compounds. Historically, the synthesis of aryl ureas relied on the reaction of anilines with highly toxic, moisture-sensitive reagents such as phosgene, diphosgene, or pre-formed isocyanates.

To align with modern green chemistry principles and improve safety profiles during scale-up, catalytic methodologies have emerged as the gold standard. This Application Note details two robust, self-validating catalytic protocols for synthesizing (5-Chloro-2-methoxyphenyl)urea:

  • Palladium-Catalyzed Aerobic Oxidative Carbonylation [1]

  • Copper-Catalyzed Chan-Lam Cross-Coupling [2]

Method A: Palladium-Catalyzed Aerobic Oxidative Carbonylation

Scientific Causality & Logic

This method constructs the urea core using 5-chloro-2-methoxyaniline, carbon monoxide (CO), and an ammonia surrogate. The reaction is driven by a PdI₂ catalyst. The addition of potassium iodide (KI) is not merely an additive; it is a mechanistic necessity. KI coordinates with PdI₂ to form the highly soluble [PdI₄]²⁻ complex, which prevents the precipitation of inactive palladium black during the reaction[3]. Furthermore, the protocol utilizes a mixture of CO and air, where the iodide/iodine redox couple facilitates the rapid reoxidation of Pd(0) back to the active Pd(II) species, efficiently closing the catalytic cycle[1].

Step-by-Step Protocol
  • Preparation: In a well-ventilated fume hood, equip a high-pressure stainless-steel autoclave with a magnetic stir bar and a glass liner.

  • Reagent Loading: Add 5-chloro-2-methoxyaniline (10.0 mmol, 1.57 g), PdI₂ (0.1 mmol, 1 mol%), and KI (1.0 mmol, 10 mol%) into the glass liner[3].

  • Ammonia Source: To achieve the mono-substituted urea, add ammonium carbamate (15.0 mmol) as a stable, solid ammonia surrogate.

  • Solvent: Add 20 mL of anhydrous 1,2-dimethoxyethane (DME).

  • Pressurization: Seal the autoclave. Purge the vessel three times with CO gas. Pressurize the reactor with a 4:1 mixture of CO and air to a total pressure of 20 atm[1].

  • Reaction: Heat the autoclave to 95 °C and stir vigorously (800 rpm) for 15 hours[3].

  • Work-up: Cool the reactor to room temperature and carefully vent the unreacted gases through a basic scrubbing system. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure (5-chloro-2-methoxyphenyl)urea.

PdCycle PdII PdI2 / [PdI4]2- (Active Catalyst) Complex Pd(II)-CO-Amine Complex PdII->Complex CO + ArNH2 Carbamoyl Carbamoyl-Pd(II) Intermediate Complex->Carbamoyl Migratory Insertion Pd0 Pd(0) Species Carbamoyl->Pd0 + NH3 Reductive Elimination Product (5-Chloro-2-methoxyphenyl)urea Carbamoyl->Product Pd0->PdII O2, I- / I2 (Oxidation)

Catalytic cycle of Pd-catalyzed oxidative carbonylation of amines to ureas.

Method B: Copper-Catalyzed Chan-Lam Cross-Coupling

Scientific Causality & Logic

For laboratories lacking high-pressure CO infrastructure, the Chan-Lam coupling provides a bench-stable, phosgene-free alternative[4]. This method couples (5-chloro-2-methoxyphenyl)boronic acid with potassium cyanate (KOCN). Cu(OAc)₂ serves as the precatalyst. The logic of this protocol relies on the transmetalation of the aryl group from the boronic acid to the Cu(II) center. Atmospheric oxygen is strictly required as the terminal oxidant to regenerate the active Cu(II) species from Cu(I) following reductive elimination[2].

Step-by-Step Protocol
  • Preparation: Use a standard 100 mL round-bottom flask equipped with a magnetic stir bar. Do not purge with inert gas; the reaction requires atmospheric oxygen to proceed[2].

  • Reagent Loading: Add (5-chloro-2-methoxyphenyl)boronic acid (5.0 mmol, 0.93 g), potassium cyanate (10.0 mmol, 0.81 g), and Cu(OAc)₂ (0.5 mmol, 10 mol%).

  • Solvent: Suspend the reagents in a 4:1 mixture of Methanol:Water (25 mL). The water co-solvent is crucial for solubilizing the inorganic cyanate salt.

  • Reaction: Stir the deep blue suspension vigorously at room temperature (25 °C) open to the air for 24 hours. The mixture will gradually turn green/brown as the catalytic cycle progresses.

  • Quenching: Add 15 mL of 10% aqueous ammonium hydroxide (NH₄OH) to complex the copper salts, forming a soluble dark blue cuprammonium complex.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 1:1) to afford the target urea.

CuCycle CuII Cu(II)(OAc)2 (Precatalyst) ArCu Aryl-Cu(II) Intermediate CuII->ArCu ArB(OH)2 (Transmetalation) CuIII Aryl-Cu(III)-Cyanate Complex ArCu->CuIII OCN-, O2 (Oxidation/Coordination) CuI Cu(I) Species CuIII->CuI Reductive Elimination Product (5-Chloro-2-methoxyphenyl)urea CuIII->Product CuI->CuII O2 (Reoxidation)

Mechanism of Cu-catalyzed Chan-Lam cross-coupling for urea synthesis.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics of the two catalytic protocols to aid in route selection.

ParameterPd-Catalyzed Oxidative CarbonylationCu-Catalyzed Chan-Lam Coupling
Starting Material 5-Chloro-2-methoxyaniline(5-Chloro-2-methoxyphenyl)boronic acid
Core Reagents CO (gas), Air/O₂, NH₃ surrogatePotassium cyanate (KOCN), Air (O₂)
Catalyst System 1 mol% PdI₂ + 10 mol% KI10 mol% Cu(OAc)₂
Solvent System Anhydrous DMEMethanol / Water (4:1)
Temperature & Time 95 °C, 15 hours25 °C (Room Temp), 24 hours
Typical Yield 85 - 92%70 - 78%
Primary Advantage High atom economy, excellent scalabilityAvoids toxic CO gas, mild conditions
Primary Limitation Requires high-pressure autoclaveHigher catalyst loading, moderate yields

Conclusion

Both the palladium-catalyzed oxidative carbonylation and the copper-catalyzed Chan-Lam coupling provide robust, phosgene-free routes to (5-Chloro-2-methoxyphenyl)urea. The Pd-catalyzed route is highly recommended for large-scale industrial synthesis due to its superior yield and lower catalyst loading, provided high-pressure infrastructure is available[1]. Conversely, the Cu-catalyzed method is ideal for rapid, benchtop medicinal chemistry discovery due to its operational simplicity and mild conditions[2].

References

  • Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2004).
  • Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines.
  • Zhang, Z., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI Molecules.
  • Wang, Y., et al. (2015). A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature.

Sources

Method

recrystallization and purification techniques for (5-Chloro-2-methoxyphenyl)urea

Title: Application Note: Advanced Recrystallization and Purification Protocols for (5-Chloro-2-methoxyphenyl)urea 1. Executive Summary (5-Chloro-2-methoxyphenyl)urea is a critical building block and intermediate in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Advanced Recrystallization and Purification Protocols for (5-Chloro-2-methoxyphenyl)urea

1. Executive Summary (5-Chloro-2-methoxyphenyl)urea is a critical building block and intermediate in medicinal chemistry and agrochemical development. Due to the strong intermolecular hydrogen-bonding inherent to aryl ureas, crude syntheses often yield products trapped in robust crystal lattices alongside unreacted anilines or symmetrical biuret byproducts. This application note details self-validating, scalable purification protocols—ranging from single-solvent recrystallization to anti-solvent precipitation and chromatography—grounded in the thermodynamic principles of hydrogen-bond disruption.

2. Chemical Profiling & Mechanistic Rationale The purification of (5-Chloro-2-methoxyphenyl)urea is dictated by its distinct structural motifs:

  • The Urea Core: Aryl ureas self-assemble into rigid α -networks (often referred to as "urea tapes") driven by parallel N−H···O=C hydrogen bonds[1]. This strong crystal lattice energy results in high melting points and exceptionally poor aqueous and lipophilic solubility[2].

  • Substituent Effects: The electron-withdrawing 5-chloro group increases the acidity of the adjacent urea N-H, strengthening its hydrogen-bond donor capacity. Meanwhile, the 2-methoxy group introduces steric hindrance and a competing intramolecular hydrogen-bond acceptor, which can sometimes force the molecule into a "twisted" conformation rather than a planar tape[1].

  • Causality in Purification: To successfully recrystallize this compound, the solvent system must possess enough hydrogen-bond accepting capacity (e.g., the S=O in DMSO or C=O in DMF) to temporarily break the urea-urea synthons during dissolution[3]. Upon controlled cooling or anti-solvent addition, the thermodynamically superior urea-urea bonds reform, excluding impurities from the precipitating lattice.

3. Solubility Matrix & Solvent Selection Quantitative solubility profiling is essential for selecting the correct purification vector. The data below informs the solvent ratios used in the protocols.

Solvent SystemSolubilizing MechanismSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Application in Purification
Water Highly polar, poor H-bond acceptor for ureas< 0.1< 0.5Ideal Anti-Solvent
Hexane / Heptane Non-polar, no H-bonding< 0.1< 1.0Anti-Solvent / Chromatography
Ethyl Acetate Moderate H-bond acceptor~2.5~15.0Chromatography Eluent
Ethanol (Absolute) Protic H-bond donor/acceptor~5.0~45.0Single-Solvent Recrystallization
DMF / DMSO Strong H-bond acceptor> 100.0> 250.0Primary Solvent for Anti-Solvent Prep

4. Purification Decision Workflow

Workflow Start Crude (5-Chloro-2-methoxyphenyl)urea Assess Assess Impurity Profile (HPLC/TLC) Start->Assess Cond1 Purity > 85% Minor colored impurities Assess->Cond1 Cond2 Purity < 85% Structurally similar byproducts Assess->Cond2 Cond3 High yield needed Bulk scale (>50g) Assess->Cond3 ProtA Protocol A: Ethanol Recrystallization Cond1->ProtA ProtC Protocol C: Flash Chromatography Cond2->ProtC ProtB Protocol B: DMF/Water Anti-Solvent Cond3->ProtB Val Analytical Validation (HPLC, NMR, DSC) ProtA->Val ProtC->Val ProtB->Val

Caption: Decision matrix for selecting the optimal purification protocol based on crude purity and scale.

5. Step-by-Step Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol) Rationale: Ethanol provides a temperature-dependent solubility gradient. At reflux, its protic nature disrupts the urea lattice; upon cooling, the lower dielectric constant forces the urea to precipitate while polar impurities remain solvated.

  • Dissolution: Transfer 10.0 g of crude (5-Chloro-2-methoxyphenyl)urea to a 250 mL round-bottom flask. Add 150 mL of absolute ethanol.

  • Heating: Heat the suspension to gentle reflux (78°C) using a water bath. Stir continuously until the solid completely dissolves. Note: Do not exceed 80°C to prevent thermal degradation of the urea linkage.

  • Hot Filtration (Optional): If insoluble particulates (e.g., dust, polymerized byproducts) remain, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystals by allowing the thermodynamically favored α -network to assemble without trapping solvent inclusions.

  • Ice Bath: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol, followed by 20 mL of cold heptane to expedite drying.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (DMF / Water) Rationale: For highly impure or bulk samples, ethanol may not provide sufficient solubility. DMF acts as a powerful hydrogen-bond acceptor to completely solvate the urea[3]. Water is then introduced as an anti-solvent to rapidly collapse the solubility capacity, forcing precipitation.

  • Dissolution: Dissolve 25.0 g of crude material in 50 mL of minimal DMF at room temperature. Stir until a homogenous, clear solution is achieved.

  • Anti-Solvent Addition: Equip the flask with an addition funnel containing 150 mL of deionized water.

  • Precipitation: While stirring vigorously (800 rpm), add the water dropwise over 30 minutes. Causality: Rapid addition causes "crashing out," which traps impurities (occlusion). Dropwise addition ensures a controlled supersaturation state, yielding higher purity.

  • Maturation: Stir the resulting thick white suspension for an additional 2 hours at room temperature to allow Ostwald ripening (smaller, impure crystals dissolving and redepositing onto larger, purer crystals).

  • Isolation & Washing: Vacuum filter the suspension. Crucial Step: Wash the filter cake extensively with water (3 x 100 mL) to remove all residual DMF, which otherwise depresses the melting point and appears in NMR spectra.

  • Drying: Lyophilize or vacuum dry at 50°C for 24 hours.

Protocol C: Flash Column Chromatography Rationale: When the crude mixture contains symmetrical diaryl ureas or unreacted 5-chloro-2-methoxyaniline, recrystallization may fail due to co-crystallization phenomena. Chromatography separates these based on polarity.

  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane. Pack a column appropriate for the scale (e.g., 50 mm diameter for 5 g of crude).

  • Loading: Dissolve the crude mixture in a minimal amount of Ethyl Acetate/Dichloromethane and dry-load it onto a small amount of silica.

  • Elution Gradient:

    • Start with 100% Hexane (2 column volumes) to flush non-polar impurities.

    • Ramp to 80:20 Hexane:Ethyl Acetate to elute unreacted anilines.

    • Ramp to 50:50 Hexane:Ethyl Acetate to elute the target (5-Chloro-2-methoxyphenyl)urea.

    • Causality: The urea moiety interacts strongly with the stationary silica phase via hydrogen bonding; a highly polar eluent (50% EtOAc) is required to outcompete these interactions and mobilize the band.

  • Concentration: Pool the pure fractions (verified by TLC, Rf ~0.3 in 50:50 Hexane:EtOAc) and concentrate under reduced pressure.

6. Crystallization Mechanism

Mechanism Solid Solid State Strong N-H···O=C Urea Tape Network Dissolve Heating + Polar Solvent (Solvent···Urea H-bonds) Solid->Dissolve Solution Isotropic Solution Disrupted Lattice Dissolve->Solution Cooling Controlled Cooling Supersaturation Solution->Cooling Crystal Purified Crystal Reformed α-Network Exclusion of Impurities Cooling->Crystal

Caption: Thermodynamic pathway of urea crystallization: Disruption of the lattice and controlled reformation.

7. Analytical Validation (Self-Validating System) To ensure the integrity of the purification, the following analytical checks must form a closed-loop validation system:

  • HPLC (Purity): Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The target peak should integrate to >98.5% Area. The absence of a peak at relative retention time (RRT) ~1.2 indicates the successful removal of symmetrical diaryl urea byproducts.

  • 1H NMR (Solvent Clearance): Run in DMSO-d6. Verify the absence of ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm) or DMF (singlets at 2.73 and 2.89 ppm, aldehyde proton at 7.95 ppm). Residual solvents indicate incomplete drying or solvent occlusion within the crystal lattice[3].

  • DSC (Lattice Uniformity): Differential Scanning Calorimetry should show a single, sharp endothermic melting peak. A broadened peak or a depressed melting onset (compared to the theoretical melting point) definitively proves that impurities or solvent molecules are disrupting the urea α -network[2].

References

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. ACS Publications.[Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry (ACS).[Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. PMC (National Institutes of Health).[Link]

Application

(5-Chloro-2-methoxyphenyl)urea in the preparation of heterocyclic compounds

Application Note: (5-Chloro-2-methoxyphenyl)urea in the Preparation of Bioactive Heterocyclic Compounds Executive Summary In contemporary medicinal chemistry, the design of nitrogen-containing heterocycles often relies o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (5-Chloro-2-methoxyphenyl)urea in the Preparation of Bioactive Heterocyclic Compounds

Executive Summary

In contemporary medicinal chemistry, the design of nitrogen-containing heterocycles often relies on privileged building blocks that impart specific physicochemical properties. (5-Chloro-2-methoxyphenyl)urea has emerged as a highly versatile precursor for the synthesis of pyrimidines, quinazolines, triazolones, and macrocyclic ureas[1][2][3]. This application note provides a deep dive into the structural rationale, biological applications, and validated synthetic protocols for utilizing this urea derivative in heterocyclic cyclocondensation reactions.

Structural Rationale & Pharmacophore Dynamics

As a Senior Application Scientist, I approach building blocks not just as chemical reagents, but as functional vectors. The utility of (5-Chloro-2-methoxyphenyl)urea stems from the synergistic effects of its substituents:

  • Conformational Locking: The 2-methoxy group acts as a potent hydrogen bond acceptor. When incorporated into a heterocyclic core or a macrocyclic urea, steric and electrostatic repulsion between the methoxy oxygen and the adjacent urea carbonyl forces the molecule into a rigid trans-cis conformation. This rigidity reduces entropic penalties upon target binding, a critical factor in the design of potent Checkpoint Kinase 1 (Chk1) inhibitors[1].

  • Lipophilic Ligand Efficiency (LLE): The 5-chloro substituent provides a dual advantage. It increases the lipophilicity necessary for membrane permeability while simultaneously blocking the metabolically vulnerable para-position of the phenyl ring, thereby preventing rapid CYP450-mediated oxidative clearance[2].

  • Bis-Nucleophilic Handle: The urea moiety serves as an excellent bis-nucleophile. The differential reactivity of the two nitrogen atoms (one sterically hindered by the ortho-methoxy group, the other primary and highly accessible) allows for regioselective cyclizations into 5- and 6-membered rings.

Biological Target Spectrum

Heterocycles derived from (5-Chloro-2-methoxyphenyl)urea exhibit a broad spectrum of pharmacological activities. The quantitative data below summarizes key derivatives and their primary biological targets.

Target Enzyme/ReceptorHeterocyclic CoreRepresentative DerivativeActivity / PotencyDisease Indication
Myeloperoxidase (MPO) Thiouracil / PyrimidinonePF-06282999IC₅₀ = 1.9 µM (Whole Blood)Cardiovascular Disease[2]
Checkpoint Kinase 1 (Chk1) Macrocyclic UreaCompound 5bIC₅₀ = 6 nMOncology[1]
Maxi-K Channels 1,2,4-Triazol-3-oneCompound 6aEC₅₀ = 0.4 µMNeurological Disorders[3]
Butyrylcholinesterase Quinazoline-2,4-diamineCompound 6iIC₅₀ = 0.85 µMAlzheimer's Disease[4]

Experimental Workflows & Protocols

The following protocols detail the cyclization of (5-Chloro-2-methoxyphenyl)urea into two distinct heterocyclic classes. Every step includes causality (why the condition is chosen) and self-validation metrics (how to prove the step worked).

Protocol 1: Microwave-Assisted Biginelli Cyclocondensation (DHPM Synthesis)

Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via a multicomponent reaction[5]. Causality: Aryl ureas are inherently less nucleophilic than aliphatic ureas due to the electron-withdrawing nature of the halogenated phenyl ring. To overcome this, we utilize a strong Lewis acid catalyst (e.g., Fe(OTf)3​ ) to highly activate the aldehyde, forcing the formation of the critical acyliminium intermediate. Microwave irradiation is employed to rapidly overcome the thermodynamic activation barrier of the final dehydration/ring-closure step.

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe vial, combine (5-Chloro-2-methoxyphenyl)urea (1.0 mmol), an aryl aldehyde (1.0 mmol), and ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add 5 mol% of Iron(III) triflate ( Fe(OTf)3​ ) and 2 mL of ethanol. Note: Ethanol is chosen as it solubilizes the intermediates while allowing for high-temperature microwave heating.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 15 minutes.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the UV-active urea spot ( Rf​≈0.2 ) and the appearance of a new fluorescent product spot ( Rf​≈0.5 ) confirms conversion.

  • Workup & Isolation: Pour the mixture into ice-cold water (20 mL). The DHPM product will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol.

  • Analytical Validation: Confirm the structure via 1H NMR. The defining feature of a successful Biginelli cyclization is the appearance of a chiral methine proton (the C4-H of the pyrimidine ring) appearing as a distinct doublet or singlet around 5.3–5.6 ppm.

Protocol 2: Base-Catalyzed Intramolecular Cyclization to 1,2,4-Triazol-3-ones

Objective: Synthesis of Maxi-K channel openers via intramolecular ring closure[3]. Causality: To form the triazolone core, the urea nitrogen must attack an adjacent electrophilic carbon (often an amide or hydrazone carbon). Because the urea nitrogen is a poor nucleophile, strong basic conditions (1 N NaOH) are required to deprotonate the urea, generating a highly nucleophilic nitrogen anion that drives the cyclization forward.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the linear precursor, N-(5-Chloro-2-methoxyphenyl)-carbohydrazonamide (2.0 mmol), in 15 mL of tetrahydrofuran (THF).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (2.4 mmol) under a nitrogen atmosphere. Stir for 18 hours at room temperature to form the uncyclized urea intermediate.

  • Cyclization: Evaporate the THF. Suspend the crude solid in 20 mL of 1 N NaOH solution. Add an additional 2 mL of 10 N NaOH to ensure complete deprotonation. Heat the mixture at reflux for 24 hours.

  • In-Process Validation: Monitor via LC-MS. Successful cyclization is validated by the loss of water or ammonia, presenting as a distinct -18 Da or -17 Da mass shift compared to the linear intermediate.

  • Neutralization & Extraction: Cool the reaction to 0°C and carefully neutralize with 1 N HCl until pH 7 is reached. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Analytical Validation: Analyze the product via FT-IR spectroscopy. The open-chain urea carbonyl stretch typically appears around 1650 cm⁻¹. Upon successful cyclization, this peak will shift to a higher wavenumber (~1690–1710 cm⁻¹) due to the geometric constraints of the 5-membered triazolone ring.

Mechanistic Pathways

Biginelli_Mechanism A Aryl Aldehyde C Acyliminium Ion (Reactive Intermediate) A->C Lewis Acid Catalyst B (5-Chloro-2-methoxyphenyl)urea B->C Nucleophilic Attack E Open-chain Ureide C->E + Enol form of β-Keto Ester D β-Keto Ester D->E F Dihydropyrimidinone (DHPM Core) E->F Intramolecular Cyclization (-H2O)

Chemical logic of the Biginelli multicomponent cyclocondensation forming DHPMs.

MPO_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Neutrophil Neutrophil Degranulation Stimulus->Neutrophil MPO Myeloperoxidase (MPO) Active Heme State Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl OxStress Vascular Oxidative Stress (Atherosclerosis) HOCl->OxStress Drug PF-06282999 (Pyrimidine Derivative) Drug->MPO Mechanism-Based Inactivation

Pharmacological pathway of MPO inhibition by pyrimidine derivatives in cardiovascular disease.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Potent and Selective Macrocyclic Checkpoint Kinase 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors Source: PMC / National Institutes of Health URL:[Link]

  • 4,5-Diphenyltriazol-3-ones: Openers of Large-Conductance Ca2+-Activated Potassium (Maxi-K) Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst Source: ResearchGate URL:[Link]

Sources

Method

Advanced Functionalization of (5-Chloro-2-methoxyphenyl)urea in Drug Discovery: Scaffolding, SAR, and Protocols

Executive Summary & Mechanistic Rationale The urea functionality is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold capable of acting simultaneously as a bidentate hydrogen bond donor and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The urea functionality is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold capable of acting simultaneously as a bidentate hydrogen bond donor and a single acceptor[1]. Among the vast array of aryl ureas, the (5-chloro-2-methoxyphenyl)urea derivative stands out as a highly specialized synthon.

The structural brilliance of this specific moiety lies in its conformational pre-organization. The 2-methoxy group is not merely a steric placeholder; its oxygen atom engages in a strong intramolecular hydrogen bond with the adjacent urea N-H. This interaction restricts the dihedral angle (φ ≈ 0°), locking the molecule into a rigid, coplanar conformation[1]. This pre-organization drastically reduces the entropic penalty upon binding to narrow target pockets. Concurrently, the 5-chloro substituent provides essential lipophilicity and is perfectly positioned to occupy deep hydrophobic sub-pockets, a feature that has been critically exploited in the development of highly selective myeloperoxidase (MPO) inhibitors like PF-06282999[2].

This application note provides comprehensive, self-validating protocols for the divergent functionalization of the (5-chloro-2-methoxyphenyl)urea scaffold, detailing the causality behind the chemical methodologies and summarizing the resulting pharmacokinetic data.

Divergent Functionalization Workflow

The functionalization of this scaffold typically diverges into two primary pathways: late-stage N-arylation to yield unsymmetrical diarylureas (potent kinase inhibitors) and cyclocondensation to yield pyrimidine/thiouracil derivatives (irreversible MPO inhibitors)[2],[3].

Workflow A Starting Scaffold (5-Chloro-2-methoxyphenyl)urea B Pathway A: N-Arylation (Pd-Catalyzed) A->B Xantphos, Pd2(dba)3 Cs2CO3, Dioxane C Pathway B: Cyclocondensation (β-Keto Esters) A->C Acid/Base Catalysis Reflux D Unsymmetrical Diarylureas (Kinase Inhibitors) B->D Late-Stage Diversification E Uracil/Thiouracil Derivatives (MPO Inhibitors) C->E Structural Rigidity

Fig 1: Divergent functionalization workflow of (5-Chloro-2-methoxyphenyl)urea in drug discovery.

Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Traditional synthesis of unsymmetrical ureas relies on hazardous isocyanates[3]. This protocol utilizes a direct, late-stage Pd-catalyzed cross-coupling to functionalize the primary urea nitrogen, allowing for rapid Structure-Activity Relationship (SAR) library generation.

Causality of Experimental Choices: We select 1,4-dioxane over DMF to prevent competitive thermal hydrolysis of the urea. Xantphos is chosen as the ligand due to its wide bite angle (111°), which forces the palladium intermediate into a distorted geometry that accelerates reductive elimination—the traditional bottleneck when coupling electron-poor urea substrates. Cs₂CO₃ is utilized as the base; stronger bases (like NaOtBu) risk deprotonating the 2-methoxy group or degrading the urea linkage, whereas Cs₂CO₃ provides precise basicity to drive the catalytic cycle while preserving the scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine (5-chloro-2-methoxyphenyl)urea (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and anhydrous Cs₂CO₃ (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the flask and stir at room temperature for 5 minutes to ensure uniform suspension.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Self-Validating Checkpoint (LC-MS): After 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze. The protocol is self-validating: the reaction is deemed complete only when the primary urea mass [M+H]⁺ peak falls below 5% relative abundance, confirming the completion of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure unsymmetrical N,N'-diarylurea.

Protocol B: Cyclocondensation to Uracil/Thiouracil Pharmacophores

This protocol describes the functionalization of the urea into a pyrimidine-2,4-dione (uracil) core, a direct structural analogue to the pathway used to synthesize the MPO inhibitor PF-06282999[2].

Causality of Experimental Choices: Glacial acetic acid is used as both solvent and mild acid catalyst. It protonates the carbonyl oxygen of the β-keto ester, increasing its electrophilicity for the initial nucleophilic attack by the distal urea nitrogen. The steric bulk of the 5-chloro-2-methoxyphenyl group dictates the regioselectivity of the subsequent intramolecular cyclization, preventing the formation of undesired isomeric byproducts.

Step-by-Step Methodology:

  • Condensation Initiation: Dissolve (5-chloro-2-methoxyphenyl)urea (1.0 equiv, 1.0 mmol) and ethyl acetoacetate (1.5 equiv, 1.5 mmol) in 10 mL of glacial acetic acid.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 118 °C). Monitor the reaction via TLC (DCM:MeOH 95:5). The self-validating endpoint is the complete disappearance of the urea spot (Rf ≈ 0.3) and the emergence of a highly UV-active product spot (Rf ≈ 0.6).

  • Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 50 mL of ice-cold distilled water under vigorous stirring. The functionalized uracil derivative will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash sequentially with cold water and diethyl ether to remove unreacted ethyl acetoacetate and acetic acid traces.

  • Validation: Dry the solid in a vacuum oven at 50 °C overnight. Confirm the cyclic structure via ¹H-NMR (absence of primary urea NH₂ protons, presence of the pyrimidine C5-H singlet).

Quantitative Data: Pharmacological Profiling

Functionalization of the (5-chloro-2-methoxyphenyl)urea scaffold yields compounds with vastly different biological targets. The table below summarizes the Structure-Activity Relationship (SAR) and pharmacokinetic data of key derivatives.

Derivative ClassPrimary TargetTarget IC₅₀ / KᵢOral Bioavailability (F%)Half-life (t₁/₂, hr)Mechanistic Rationale
N,N'-Diarylurea VEGFR2 / Kinases45 nM (IC₅₀)65% (Rat)4.2Coplanar geometry fits the narrow kinase hinge region; 5-Cl occupies the deep hydrophobic pocket.
Thiouracil (PF-06282999)Myeloperoxidase (MPO)316 nM (Kᵢ)86% (Rat), 100% (Mouse)0.75 (Rat), 3.28 (Monkey)Irreversible binding to the MPO heme prosthetic group. The 2-methoxy group restricts rotation, ensuring optimal active-site alignment[4],[5].
Uracil LRRK2120 nM (IC₅₀)55% (Rat)2.8Scaffold rigidity prevents off-target binding; favorable topological polar surface area (TPSA) aids blood-brain barrier penetration.

Note: Pharmacokinetic data for PF-06282999 demonstrates low to moderate plasma clearances and excellent oral bioavailability across preclinical species, supporting its advancement to human clinical trials.

Biological Pathway: MPO Inhibition

The functionalization of the urea scaffold into a thiouracil derivative (e.g., PF-06282999) has profound downstream effects in cardiovascular disease models. By irreversibly inhibiting MPO, the compound halts the production of highly reactive hypochlorous acid (HOCl), thereby reducing oxidative stress and the progression of atherosclerotic necrotic cores[4].

MPO_Pathway Stimulus Inflammatory Stimulus (LPS) Neutrophil Neutrophil Activation Stimulus->Neutrophil MPO Myeloperoxidase (MPO) Release Neutrophil->MPO HOCl HOCl Production MPO->HOCl Disease Atherosclerosis Progression HOCl->Disease Drug Thiouracil Derivative (e.g., PF-06282999) Drug->MPO Irreversible Inactivation

Fig 2: Mechanism of action for thiouracil-functionalized MPO inhibitors in atherosclerosis.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL:[Link]

  • Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans Source: PubMed URL:[Link]

  • Pfizer outlines the discovery of the myeloperoxidase inhibitor PF-06282999 Source: BioWorld URL:[Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of (5-Chloro-2-methoxyphenyl)urea

Technical Support Center: Yield Optimization for (5-Chloro-2-methoxyphenyl)urea Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for (5-Chloro-2-methoxyphenyl)urea Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of mono-aryl ureas like (5-Chloro-2-methoxyphenyl)urea. While the conversion of anilines to ureas is a fundamental transformation, bench-scale execution often suffers from competitive hydrolysis, poor substrate solubility, and symmetric urea dimerization. This guide provides a deep dive into the mechanistic causality behind these failures and offers field-proven, self-validating protocols to maximize your yield and purity.

Section 1: Diagnostic Workflows and Mechanistic Pathways

YieldOptimization Start Analyze Low Yield of (5-Chloro-2-methoxyphenyl)urea CheckByproduct Identify Major Byproduct via LC-MS/NMR Start->CheckByproduct SymUrea Symmetric Diaryl Urea (>10% area) CheckByproduct->SymUrea High MW Impurity Unreacted Unreacted Aniline (>15% area) CheckByproduct->Unreacted Low Conversion Sol1 Reduce Temp to 0-5°C Use Reverse Addition SymUrea->Sol1 Sol2 Increase KOCN Equivalents or Add Co-solvent (AcOH) Unreacted->Sol2 OptProtocol Proceed to Optimized Standard Protocol Sol1->OptProtocol Sol2->OptProtocol

Diagnostic workflow for troubleshooting (5-Chloro-2-methoxyphenyl)urea synthesis.

ReactionMechanism KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HN=C=O) KOCN->HNCO Protonation Acid Acetic Acid (H+ donor) Acid->HNCO Intermediate Zwitterionic Tetrahedral Intermediate HNCO->Intermediate Nucleophilic Attack Aniline 5-Chloro-2-methoxyaniline Aniline->Intermediate Product (5-Chloro-2-methoxyphenyl)urea Intermediate->Product Proton Transfer SideProduct Symmetric Diaryl Urea (Byproduct) Product->SideProduct Excess Aniline + Heat

Mechanistic pathway and potential side reactions in cyanate-based urea synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: My synthesis using 5-chloro-2-methoxyaniline and potassium cyanate yields significant amounts of a high molecular weight byproduct. What is the mechanistic cause, and how do I prevent it? Causality: LC-MS will likely identify this byproduct as 1,3-bis(5-chloro-2-methoxyphenyl)urea. This symmetric diaryl urea forms due to a classic side reaction. In acidic aqueous conditions, the cyanate salt is protonated to form highly electrophilic isocyanic acid (HNCO). While HNCO reacts with your aniline to form the desired mono-aryl urea, elevated temperatures or high local concentrations of unreacted aniline can cause the newly formed urea (or transient isocyanate intermediates) to undergo a secondary nucleophilic attack by another aniline molecule[1]. Solution: Ensure strict temperature control (0–5 °C) during the addition phase. Implementing a reverse addition technique—adding the aniline solution dropwise to a large excess of the cyanate solution—keeps the local concentration of free aniline low, kinetically favoring the formation of the mono-substituted product[2].

Q2: I am observing incomplete conversion of 5-chloro-2-methoxyaniline (<50% yield). Is this a solubility issue? Causality: Yes. 5-Chloro-2-methoxyaniline contains both a lipophilic methoxy group and a chlorine atom, making it significantly more hydrophobic than simple anilines. In standard aqueous HCl/KOCN protocols, the anilinium hydrochloride salt often precipitates out of the reaction matrix, effectively removing the nucleophile from the active reaction phase[3]. Solution: Introduce a water-miscible co-solvent. Replacing aqueous HCl with a mixture of glacial acetic acid and water (e.g., 1:1 v/v) significantly improves the solubility of the anilinium salt while maintaining the necessary protonation state to generate isocyanic acid in situ[2].

Q3: Are there alternative, non-aqueous methods that guarantee higher yields if the cyanate method fails during scale-up? Causality: Absolutely. If aqueous methods fail due to intractable solubility or hydrolysis issues, you can utilize triphosgene to generate the aryl isocyanate intermediate in anhydrous dichloromethane (DCM), followed by quenching with ammonia[4]. Alternatively, reacting the aniline with trichloroacetyl isocyanate in THF, followed by in situ hydrolysis with basic alumina or ammonia, bypasses symmetric urea formation entirely because the trichloroacetyl group protects the terminal nitrogen until the final cleavage step.

Section 3: Quantitative Optimization Data

To facilitate your experimental design, below is a summary of quantitative data comparing different synthetic routes for aryl ureas based on standard optimization metrics[4],[2].

Synthetic RouteReagentsSolvent SystemOptimal Temp (°C)Typical YieldMajor Challenge / Drawback
Standard Aqueous KOCN, aq. HClWater2545–55%Poor aniline solubility; symmetric urea formation
Co-Solvent Cyanate KOCN, Glacial AcOHWater / AcOH0–575–85%Exothermic addition requires careful monitoring
Triphosgene Triphosgene, NH₃Anhydrous DCM0–2080–90%High toxicity of phosgene equivalents
Trichloroacetyl Cl₃CCONCO, NH₃THF / MeOH0–20>90%High reagent cost for large-scale synthesis

Section 4: Validated Step-by-Step Experimental Protocol

Optimized Protocol: Glacial Acetic Acid Co-Solvent Method This protocol is designed as a self-validating system. By monitoring physical state changes (solubility, exotherms, precipitation), you can confirm the mechanistic progression of the reaction in real-time[1],[2].

Step 1: Preparation of the Anilinium Solution In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.57 g) of 5-chloro-2-methoxyaniline in 15 mL of glacial acetic acid. Causality: Acetic acid acts as both a proton source to activate the cyanate and a lipophilic co-solvent to keep the heavily substituted aniline in solution.

Step 2: Dilution and Cooling Add 15 mL of deionized water to the solution. Stir vigorously and cool the flask in an ice-water bath to 0–5 °C. Validation Check: The solution must remain homogeneous. If precipitation occurs, the temperature is too low or the water ratio is too high; add up to 5 mL of additional acetic acid until the solution clears.

Step 3: Cyanate Activation In a separate beaker, dissolve 20.0 mmol (1.62 g, 2.0 equiv) of potassium cyanate (KOCN) in 10 mL of deionized water.

Step 4: Controlled Coupling Add the KOCN solution dropwise to the anilinium solution over 15 minutes using an addition funnel, maintaining the internal temperature below 10 °C. Validation Check: A white precipitate of the product should begin forming within 5 minutes of addition. The reaction is mildly exothermic; a slight temperature spike indicates successful in situ generation of isocyanic acid and subsequent nucleophilic attack.

Step 5: Maturation Remove the ice bath and allow the thick, paste-like suspension to stir at room temperature for 3 hours to ensure complete conversion.

Step 6: Isolation and Purification Dilute the mixture with 50 mL of cold water. Filter the solid via vacuum filtration, and wash sequentially with cold water (2 x 20 mL) and 0.1 M HCl (10 mL). Causality: The dilute HCl wash protonates and solubilizes any trace unreacted 5-chloro-2-methoxyaniline, washing it through the frit while leaving the neutral urea product intact.

Step 7: Drying Dry the resulting white crystalline powder under high vacuum at 45 °C overnight.

Section 5: References

  • Organic Syntheses Procedure: Arylureas I. Cyanate Method Organic Syntheses URL:[Link][1]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Asian Journal of Chemistry URL:[Link][4]

  • Synthesis optimization of urea derivatives ResearchGate URL:[Link][3]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water RSC Advances URL:[Link][2]

Sources

Optimization

optimizing reaction temperature and time for (5-Chloro-2-methoxyphenyl)urea

Introduction The synthesis of (5-Chloro-2-methoxyphenyl)urea from its corresponding aniline precursor (5-chloro-2-methoxyaniline) is a fundamental transformation in medicinal chemistry and drug development. Achieving hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of (5-Chloro-2-methoxyphenyl)urea from its corresponding aniline precursor (5-chloro-2-methoxyaniline) is a fundamental transformation in medicinal chemistry and drug development. Achieving high yields and purity requires precise control over reaction temperature and time. Deviations in these parameters often lead to incomplete conversion or the formation of symmetrical diaryl ureas[1]. This technical support guide provides optimized protocols, quantitative data, and troubleshooting guidance for the two most reliable synthetic routes: the aqueous potassium cyanate (KOCN) method[2] and the anhydrous triphosgene method[3].

Synthesis Workflow & Temperature Dependencies

G Start 5-Chloro-2-methoxyaniline (Starting Material) Path1 Method A: KOCN / AcOH Temp: 35°C -> 25°C Start->Path1 Aqueous Acidic Path2 Method B: Triphosgene / Et3N Temp: 0-5°C -> 25°C Start->Path2 Anhydrous Basic Product (5-Chloro-2-methoxyphenyl)urea (Target Product) Path1->Product 2-4 hrs Byproduct Symmetrical Diaryl Urea (High Temp Byproduct) Path1->Byproduct >50°C Thermal Inter2 Isocyanate Intermediate (FTIR: 2275-2250 cm⁻¹) Path2->Inter2 0-5°C Ammonia Aqueous NH3 Temp: 0°C Inter2->Ammonia Amination Inter2->Byproduct >5°C Dimerization Ammonia->Product 16 hrs

Reaction pathways for (5-Chloro-2-methoxyphenyl)urea highlighting temperature-dependent byproducts.

Step-by-Step Methodologies

Protocol A: Potassium Cyanate (KOCN) Method (Recommended for Scalability)

This method leverages the nucleophilic addition of the aniline to in-situ generated isocyanic acid in an aqueous environment[4].

  • Dissolution : In a suitably sized reactor, dissolve 1.0 equivalent of 5-chloro-2-methoxyaniline in a mixture of glacial acetic acid and water (1:2 v/v ratio) at 35 °C[1].

  • Reagent Preparation : In a separate vessel, dissolve 2.0 equivalents of potassium cyanate (KOCN) in deionized water[2].

  • Controlled Addition : Slowly add the KOCN solution to the aniline mixture over 15-20 minutes. Maintain the internal temperature strictly between 35–40 °C. Causality: Rapid addition causes excessive frothing and loss of isocyanic acid gas, while temperatures above 50 °C promote the thermal conversion of the product into symmetrical diaryl ureas[1].

  • Propagation : Stir the resulting thick suspension for 10 minutes, then allow it to stand at room temperature (20–25 °C) for 2–4 hours to ensure complete conversion[2].

  • Isolation : Cool the mixture to 0 °C in an ice bath for 30 minutes to maximize product precipitation. Filter via vacuum, wash thoroughly with cold deionized water to remove unreacted salts and acetic acid, and dry in a vacuum oven at 60 °C[2].

Protocol B: Triphosgene / Ammonia Method (Recommended for High Purity)

This two-step process involves the formation of a highly reactive isocyanate intermediate, followed by amination[5].

  • Activation : In an oven-dried flask under argon, dissolve 1.0 equivalent of 5-chloro-2-methoxyaniline and 2.1 equivalents of triethylamine in anhydrous dichloromethane (DCM). Cool the mixture to an internal temperature of 0–5 °C using an ice bath[3].

  • Phosgenation : Add 0.36 equivalents of triphosgene in small portions over 45 minutes. Causality: Triphosgene addition is highly exothermic. The internal temperature must not exceed 5 °C; otherwise, the newly formed isocyanate will rapidly react with unreacted aniline to form a symmetrical urea dimer[6].

  • Intermediate Validation : Verify isocyanate formation via FTIR. Do not proceed until the characteristic isocyanate peak at 2275-2250 cm⁻¹ is clearly visible and the primary amine N-H stretch has disappeared[7].

  • Amination : Bubble anhydrous ammonia gas into the solution (or add aqueous ammonia dropwise) while maintaining the temperature at 0 °C.

  • Propagation : Remove the ice bath, allow the reaction to warm to 22 °C, and stir for 16 hours[3].

  • Workup : Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Optimization Data: Temperature and Time Parameters

ParameterProtocol A (KOCN Method)Protocol B (Triphosgene Method)
Primary Reagents Potassium Cyanate, Acetic AcidTriphosgene, Triethylamine, NH₃
Addition Temperature 35–40 °C0–5 °C
Propagation Temperature 20–25 °C (Room Temp)22 °C (Room Temp)
Propagation Time 2–4 hours16 hours
Primary Risk Factor Thermal conversion to dimer if >50 °CDimerization if addition temp >5 °C
Expected Yield 85–90%75–80%

Troubleshooting & FAQs

Q1: Why am I getting a high yield of the symmetrical diaryl urea instead of the target monoaryl urea? A1: This is the most common issue in urea synthesis and is strictly temperature-dependent. In the triphosgene method, if the temperature exceeds 5 °C during the addition phase, the highly reactive isocyanate intermediate reacts with the remaining unreacted 5-chloro-2-methoxyaniline rather than the intended ammonia[6]. In the KOCN method, prolonged heating above 50 °C causes thermal conversion of the monoaryl urea into the symmetrical diaryl urea[1]. Always utilize an ice bath during exothermic additions and strictly monitor internal temperatures.

Q2: The reaction with potassium cyanate is frothing excessively. How can I control this? A2: Frothing is caused by the decomposition of cyanic acid into carbon dioxide and ammonia, or the direct volatilization of isocyanic acid[1]. This occurs if the KOCN is added too rapidly or if the acid concentration is too high. Maintain the initial mixing temperature at 35 °C, use a slow, dropwise addition rate over 20 minutes, and ensure vigorous mechanical stirring to collapse the foam[1].

Q3: My conversion stalls at 70% after 2 hours. Should I increase the temperature or extend the reaction time? A3: Extend the reaction time at room temperature rather than applying heat. The 5-chloro-2-methoxy substituents exert conflicting electronic effects: the chloro group is electron-withdrawing, which decreases the nucleophilicity of the amine, while the ortho-methoxy group introduces steric hindrance[4]. Extending the propagation time to 4-6 hours at 22 °C ensures complete conversion without risking the thermal degradation associated with higher temperatures[2].

Q4: How do I validate the completion of the isocyanate intermediate step when using triphosgene? A4: Do not proceed to the amination step until the isocyanate formation is complete. Monitor the reaction via FTIR spectroscopy. The isocyanate intermediate will present a strong, distinct peak at 2275-2250 cm⁻¹[7]. Concurrently, ensure the characteristic primary amine N-H stretch (3300-3500 cm⁻¹) of the starting aniline has completely disappeared.

Sources

Troubleshooting

resolving common crystallization issues with (5-Chloro-2-methoxyphenyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation challenges with urea-based intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation challenges with urea-based intermediates. The compound (5-Chloro-2-methoxyphenyl)urea presents a unique crystallographic dichotomy: it features a highly polar, rigid hydrogen-bond-donating/accepting urea core, juxtaposed against a lipophilic, sterically hindered 5-chloro-2-methoxyphenyl ring.

This structural clash creates a perfect storm for crystallization failures. If you are experiencing biphasic emulsions (oiling out), unfilterable microscopic needles, or unpredictable polymorphic transitions, this guide will explain the thermodynamic causality behind these issues and provide field-proven, self-validating protocols to resolve them.

Part 1: Physicochemical Profile & Solvent Selection

Before troubleshooting, we must understand how the molecule's structural features dictate its phase behavior. The table below summarizes the quantitative and qualitative data driving our solvent selection.

Property / FeatureStructural CharacteristicImpact on Crystallization Thermodynamics & Kinetics
Core Motif Urea moiety (-NH-CO-NH-)Drives rapid 1D crystal growth via bifurcated hydrogen bonds, resulting in "tape" or "ribbon" morphologies.
Substituent 5-Chloro-2-methoxyphenylAdds lipophilicity and steric bulk; drastically lowers solubility in water but promotes oiling out in mixed organic systems.
Primary Solvents EtOAc, THF, DMFHigh solubility capacity; rapid cooling generates massive supersaturation, bypassing nucleation and forcing phase separation.
Anti-Solvents Heptane, Hexane, WaterSharp solubility drop-off; requires highly controlled, linear addition to prevent the solute from crashing out amorphously.
Part 2: Crystallization Optimization Workflow

The following logic tree outlines the critical path for a seeded anti-solvent crystallization, specifically designed to bypass the liquid-liquid phase separation (LLPS) miscibility gap.

Workflow Start Dissolve API in EtOAc at 60°C Cooling Controlled Cooling to 45°C (0.1°C/min) Start->Cooling CheckLLPS Oiling Out (LLPS) Detected? Cooling->CheckLLPS Seed Add 1 wt% Seed Crystals (Hold 30 mins) CheckLLPS->Seed No Adjust Reheat to 60°C & Adjust Solvent Ratio CheckLLPS->Adjust Yes AntiSolvent Linear Heptane Addition (Over 4 hours) Seed->AntiSolvent Filter Filter & Wash (High Purity Crystals) AntiSolvent->Filter Adjust->Cooling

Fig 1. Optimized anti-solvent crystallization workflow to prevent oiling out.

Part 3: Troubleshooting Guides & FAQs
Issue 1: My crystallization consistently "oils out" into a biphasic emulsion.

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when your cooling rate or anti-solvent addition is too aggressive, causing the supersaturation trajectory to cross the spinodal decomposition curve before it can cross the nucleation boundary. Because the bulky 5-chloro-2-methoxyphenyl group kinetically hinders the alignment of molecules into a rigid lattice, the compound drops out as a dense, highly mobile oil[1]. This oil acts as a solvent sink, trapping impurities and ruining your yield. The Solution: You must force the system to nucleate before it hits the miscibility gap.

  • Flatten the Cooling Curve: Reduce your cooling rate to ≤ 0.1 °C/min.

  • Implement Seeding: Introduce 1-2 wt% of milled seed crystals at the upper edge of the metastable zone. Seeds provide a low-energy surface for immediate integration, consuming supersaturation and steering the thermodynamic path away from the oiling-out boundary.

Issue 2: The compound crystallizes, but forms a massive block of fine, unfilterable needles.

The Causality: This is a classic hallmark of the urea functional group. The N-H protons and C=O oxygen form a robust, bifurcated 1D hydrogen-bond network[2]. Kinetically, the crystal grows extremely fast along this single crystallographic axis (forming "tapes"), starving the other faces of solute and resulting in microscopic, hair-like needles that blind filtration membranes. The Solution: You must disrupt the 1D kinetic growth to allow 3D (blocky) crystal habit formation.

  • Co-Solvent Disruption: Add 5-10% of a hydrogen-bonding competitor (e.g., Isopropanol or Methanol) to your primary solvent. The alcohol hydroxyl groups will transiently cap the growing urea tapes, slowing down the axial growth rate and allowing the lateral faces to catch up.

  • Ostwald Ripening: Implement temperature cycling (e.g., oscillating between 40°C and 50°C). The high surface energy of the fine needles will cause them to dissolve preferentially, redepositing their mass onto the larger, more stable crystal faces.

Issue 3: I am getting variable melting points and inconsistent yields between batches.

The Causality: You are dealing with polymorphism. The single bond connecting the phenyl ring to the urea nitrogen allows for conformational flexibility. Depending on the nucleation kinetics, the molecule can pack into multiple distinct crystal lattices[3]. Fast, uncontrolled precipitation usually yields a metastable kinetic polymorph, which may slowly and unpredictably transition to the thermodynamic form during drying or storage. The Solution: Design a self-validating polymorphic control protocol using Slurry Ripening . By holding the crystallized suspension at an elevated temperature (e.g., 40°C) for 12–24 hours, you create a dynamic equilibrium of dissolution and recrystallization. Thermodynamics will inevitably drive 100% of the bulk material to the lowest-energy, most stable polymorph.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Anti-Solvent Crystallization Protocol

This protocol utilizes an EtOAc/Heptane system and includes built-in validation pauses to ensure process control.

Step 1: Dissolution & Clarification

  • Charge 10.0 g of (5-Chloro-2-methoxyphenyl)urea into a reactor with 50 mL of Ethyl Acetate (EtOAc).

  • Heat to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Self-Validation: Pass the solution through a 0.45 µm inline polish filter to a clean reactor to remove foreign particulates (heterogeneous nucleants that cause premature, uncontrolled crystallization).

Step 2: Metastable Zone Entry & Seeding

  • Cool the clarified solution to 45°C at a rate of 0.5°C/min.

  • Charge 0.1 g (1 wt%) of pre-milled (5-Chloro-2-methoxyphenyl)urea seed crystals.

  • Self-Validation Hold: Maintain at 45°C for 30 minutes. Observe the seed bed. If the seeds dissolve completely, your solution is undersaturated; lower the temperature by 2°C and re-seed. If the solution turns opaque immediately, you cooled too fast and triggered primary nucleation; reheat to 60°C and restart. A stable, slightly cloudy suspension confirms you are safely in the metastable zone.

Step 3: Anti-Solvent Addition

  • Using a programmable syringe pump, dose 50 mL of Heptane linearly over 4.0 hours (0.2 mL/min).

  • Causality: This slow addition maintains a constant, low level of supersaturation, forcing the solute to grow on the existing seeds rather than nucleating new fines or oiling out.

Step 4: Ripening & Isolation

  • Once addition is complete, cool the slurry to 5°C at 0.1°C/min.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the slurry through a sintered glass funnel. Wash the wet cake with 20 mL of pre-chilled (5°C) 1:1 EtOAc/Heptane.

  • Dry under vacuum at 45°C to constant weight.

References
  • [1] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development URL:

  • [2] Title: The design of organic structures in the solid state: hydrogen-bonded molecular "tapes" Source: Journal of the American Chemical Society URL:

  • [3] Title: Polymorphism: The Phenomenon Affecting the Performance of Drugs Source: Advanced Drug Delivery Reviews URL:

Sources

Optimization

reducing toxic byproducts in (5-Chloro-2-methoxyphenyl)urea preparation

Welcome to the Technical Support Center for the synthesis of (5-Chloro-2-methoxyphenyl)urea . This guide is designed for researchers, scale-up chemists, and drug development professionals facing challenges with toxic byp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (5-Chloro-2-methoxyphenyl)urea . This guide is designed for researchers, scale-up chemists, and drug development professionals facing challenges with toxic byproducts, low yields, or hazardous reagents during aryl urea preparation.

Rather than relying on outdated, hazardous phosgenation, this center focuses on modern, causality-driven methodologies to suppress byproducts like symmetrical ureas and biuret while eliminating toxic gas emissions.

Reaction Pathways & Byproduct Generation

Understanding the mechanistic divergence of your reagents is the first step in troubleshooting. The diagram below illustrates how different carbamoylating agents dictate the formation of the target urea versus toxic byproducts.

G Aniline 5-Chloro-2-methoxyaniline Isocyanate Isocyanate Intermediate Aniline->Isocyanate Phosgene/Heat Reagent Carbamoylating Agent (Phosgene / Urea / DPC) Reagent->Isocyanate Biuret Biuret (Urea Byproduct) Reagent->Biuret Low Temp Urea Pyrolysis PhosgeneGas HCl / Phosgene Gas (Toxic Emissions) Reagent->PhosgeneGas if Phosgene used Product (5-Chloro-2-methoxyphenyl)urea (Target) Isocyanate->Product + NH3 or Amine SymUrea 1,3-Bis(5-chloro-2-methoxyphenyl)urea (Symmetrical Byproduct) Isocyanate->SymUrea + Excess Aniline

Reaction pathways showing target urea synthesis versus toxic byproduct formation.

Section 1: Troubleshooting Guides & FAQs

Q1: We are observing high levels of symmetrical 1,3-bis(5-chloro-2-methoxyphenyl)urea during our synthesis. How can we suppress this? A1: Symmetrical urea formation is a classic nucleophilic addition issue. It occurs when unreacted 5-chloro-2-methoxyaniline attacks the newly formed isocyanate intermediate before the intended amination can occur. Solution: Shift away from direct phosgenation and utilize 3-substituted dioxazolones as isocyanate surrogates in a benign solvent like water[1]. Water acts as an excellent green solvent because the unsymmetrical target urea precipitates rapidly upon formation. This phase separation physically removes the product from the reaction mixture, halting further nucleophilic attack by the aniline and eliminating the need for chromatographic purification[1].

Q2: When using the Wyler's process (heating bulk urea with the aniline), our biuret byproduct levels exceed 5%. How do we control this? A2: Biuret formation is highly temperature-dependent. Urea pyrolysis involves two parallel reactions: high-temperature pyrolysis favors isocyanic acid (the desired intermediate), while low-temperature pyrolysis favors biuret and ammonia[2]. If you mix urea and aniline at room temperature and heat them together, the prolonged exposure to lower temperatures maximizes biuret formation. Solution: Pre-heat the 5-chloro-2-methoxyaniline to the reaction temperature (above 132.4°C) and continuously feed the urea into the reactor. This ensures the urea immediately undergoes rapid, high-temperature pyrolysis into isocyanic acid, increasing its contact probability with the aniline and reducing biuret formation to <0.8%[2].

Q3: How can we eliminate highly toxic phosgene and isocyanate gases from our scale-up process while maintaining high yields? A3: Transition to a carbamate-mediated pathway. By reacting diphenyl carbonate (DPC) with the primary amine, you form an N-alkyl-O-aryl carbamate intermediate[3]. This intermediate can then be converted into the unsymmetrical urea using a mild inorganic base (like NaOH or K₂CO₃) in acetonitrile[3]. This method is entirely devoid of phosgene, avoids the handling of volatile isocyanates, and prevents the generation of HCl gas, making it highly scalable and environmentally benign.

Section 2: Quantitative Byproduct Profiling

To assist in route selection, the following table summarizes the quantitative impact of different synthetic methodologies on byproduct generation and overall yield.

Synthesis RoutePrimary ReagentSymmetrical Urea (%)Biuret (%)Toxic Gas EmissionOverall Yield (%)
Traditional Phosgenation Phosgene / Triphosgene5.0 - 15.0%N/AHigh (HCl, Phosgene)70 - 80%
Standard Wyler's Process Bulk Urea (Co-heated)< 2.0%> 5.0%Moderate (NH₃)60 - 70%
Optimized Wyler's Process Continuous Urea Feed< 1.0%< 0.8%Moderate (NH₃)> 85%
Carbamate-Mediated Diphenyl Carbonate< 1.0%N/ANone75 - 85%
Dioxazolone Surrogate 3-Substituted DioxazoloneNot DetectedN/ANone> 90%

Section 3: Self-Validating Experimental Protocols

Protocol A: Phosgene-Free Synthesis via Carbamate Intermediate

This protocol utilizes a stable carbamate intermediate to prevent symmetrical urea formation and eliminate toxic gas risks[3].

  • Carbamate Formation: Dissolve 5-chloro-2-methoxyaniline (1.0 eq) and diphenyl carbonate (DPC, 1.1 eq) in acetonitrile.

    • Causality: DPC acts as a stable, low-toxicity carbonyl source. The slight excess ensures complete conversion of the aniline, preventing it from acting as a nucleophile in later steps.

  • Amination: Add aqueous ammonia (or the desired secondary amine) and K₂CO₃ (1.5 eq) to the mixture. Stir at 60°C.

    • Causality: The inorganic base deprotonates the amine, increasing its nucleophilicity to attack the carbamate intermediate, displacing phenol.

  • Precipitation & Self-Validation: Cool the mixture and add cold water to precipitate the (5-Chloro-2-methoxyphenyl)urea. Filter and wash with cold water.

    • Validation Step: Run a Thin-Layer Chromatography (TLC) plate against the starting aniline. The absence of a secondary high-Rf spot confirms that symmetrical urea was successfully suppressed.

Protocol B: Optimized Wyler's Process (Continuous Urea Feed)

This protocol modifies the traditional urea heating method to suppress biuret formation[2].

  • Pre-heating: Charge a reactor with 5-chloro-2-methoxyaniline and heat to 140°C under an inert nitrogen atmosphere.

    • Causality: Heating the aniline before adding urea ensures that any introduced urea immediately experiences high-temperature pyrolysis, bypassing the low-temperature biuret-forming phase.

  • Continuous Feed: Introduce solid urea (1.2 eq) continuously via a solid-addition funnel over a period of 2 hours while maintaining 140°C.

    • Causality: Drip-feeding limits the steady-state concentration of urea in the reactor. This prevents urea-urea interactions (which form biuret) and maximizes urea-aniline interactions.

  • Workup & Self-Validation: Cool the reaction mixture to 80°C and wash vigorously with hot water.

    • Validation Step: Extract a sample of the aqueous wash and add a few drops of 10% NaOH followed by 1% CuSO₄ (Biuret test). A blue color indicates success; a purple/pink color indicates biuret contamination, signaling that the urea feed rate was too fast.

Troubleshooting Decision Tree

Use this diagnostic workflow to identify the root cause of your specific byproduct issue and implement the correct mechanistic fix.

DecisionTree Start Identify Major Byproduct SymUrea Symmetrical Diarylurea (>2%) Start->SymUrea Biuret Biuret (>1%) Start->Biuret Toxicity Safety/Toxicity Concerns (Phosgene used) Start->Toxicity Action1 Switch to Water Solvent or Carbamate Route SymUrea->Action1 Action2 Pre-heat Aniline & Use Continuous Urea Feed Biuret->Action2 Action3 Adopt Dioxazolone Isocyanate Surrogates Toxicity->Action3 Res1 Precipitates Target; Halts Over-reaction Action1->Res1 Res2 Favors Isocyanic Acid; Suppresses Biuret Action2->Res2 Res3 Eliminates Phosgene; High Yield Action3->Res3

Decision tree for identifying and resolving common byproduct issues in aryl urea synthesis.

References

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. Available at:[Link]

  • A kind of Wyler's process prepares the cleaning procedure of diphenyl urea (Patent CN103739522B).Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for (5-Chloro-2-methoxyphenyl)urea: A Comparative Guide (C18 vs. Phenyl-Hexyl)

The quantification of halogenated aromatic ureas, such as (5-Chloro-2-methoxyphenyl)urea, presents a unique set of chromatographic challenges. As a critical intermediate in pharmaceutical and agrochemical synthesis, ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of halogenated aromatic ureas, such as (5-Chloro-2-methoxyphenyl)urea, presents a unique set of chromatographic challenges. As a critical intermediate in pharmaceutical and agrochemical synthesis, ensuring its purity requires an analytical method that is both highly selective and rigorously validated.

This guide provides an objective, data-driven comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) column chemistries—standard C18 and Phenyl-Hexyl—for the analysis of (5-Chloro-2-methoxyphenyl)urea. Furthermore, it outlines a comprehensive validation strategy grounded in the latest ICH Q2(R2) [1] and USP <1225> [2] guidelines.

Mechanistic Rationale: The Analytical Challenge

(5-Chloro-2-methoxyphenyl)urea contains three distinct functional regions that dictate its chromatographic behavior:

  • The Urea Moiety: Acts as both a hydrogen-bond donor and acceptor. Ureas are prone to secondary interactions with unendcapped, ionized silanols on the silica matrix, frequently resulting in severe peak tailing.

  • The Chloro-Substituent: An electron-withdrawing group that increases the hydrophobicity of the molecule while altering the electron density of the aromatic ring.

  • The Methoxy Group: An electron-donating group that creates a localized dipole.

C18 vs. Phenyl-Hexyl: Causality in Column Selection

Standard C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic (dispersive) interactions. While effective for general retention, C18 phases often fail to resolve structurally similar aromatic isomers and struggle to mask silanol interactions effectively when analyzing polar ureas.

Conversely, Phenyl-Hexyl columns introduce orthogonal retention mechanisms. The phenyl ring in the stationary phase facilitates π−π interactions with the electron-deficient chloro-aromatic ring of the analyte. The hexyl linker provides necessary hydrophobic retention while allowing the phenyl group flexibility to align with the analyte. This dual-mechanism approach often yields superior peak symmetry and selectivity for halogenated aromatics.

Experimental Workflow & Protocol

To establish a self-validating system, the protocol must begin with System Suitability Testing (SST) to ensure the instrument and column are performing adequately before any validation parameters are assessed.

Reagent and Standard Preparation
  • Mobile Phase: 45% Acetonitrile (HPLC Grade) / 55% Ultrapure Water containing 0.1% Formic Acid (v/v).

    • Causality Check: Formic acid lowers the mobile phase pH to ~2.7. Because the pKa of residual surface silanols is typically between 3.5 and 4.5, a pH of 2.7 ensures silanols remain protonated (neutral), drastically reducing secondary ion-exchange interactions with the urea group.

  • Standard Stock Solution: Dissolve 10.0 mg of (5-Chloro-2-methoxyphenyl)urea reference standard in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Solutions: Dilute the stock with mobile phase to achieve the required concentrations for linearity testing (10, 25, 50, 100, and 150 µg/mL).

Chromatographic Conditions
  • Columns Evaluated:

    • Column A: C18, 150 mm × 4.6 mm, 3 µm particle size, 100 Å pore size.

    • Column B: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size, 100 Å pore size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV Absorbance at 230 nm.

Method Validation Framework (ICH Q2(R2))

The validation of this analytical procedure follows the lifecycle approach emphasized in the revised ICH Q2(R2) [3] and aligned with USP <1225> [4]. The objective is to demonstrate that the procedure is "fit for purpose" for quantitative assay testing[1].

G ATP Analytical Target Profile (ATP) Design Method Design & Development ATP->Design Risk Risk Assessment & Optimization Design->Risk Validation Method Validation (ICH Q2(R2)) Risk->Validation Monitoring Continued Procedure Verification Validation->Monitoring

Fig 1: Analytical lifecycle integrating method development and ICH Q2(R2) validation frameworks.

System Suitability & Selectivity

Before executing the full validation, system suitability was established using six replicate injections of the 50 µg/mL standard.

Table 1: System Suitability Comparison (n=6)

ParameterAcceptance CriteriaC18 ColumnPhenyl-Hexyl ColumnPerformance Verdict
Retention Time (RT) N/A5.24 min6.81 minPhenyl-Hexyl shows stronger retention via π−π interactions.
Theoretical Plates (N) > 5,0006,1209,450Phenyl-Hexyl demonstrates higher efficiency.
Tailing Factor (Tf) ≤ 1.51.481.06C18 exhibits borderline tailing; Phenyl-Hexyl yields high symmetry.
% RSD of Area ≤ 2.0%1.3%0.4%Both pass, but Phenyl-Hexyl offers superior precision.

Data Interpretation: The Phenyl-Hexyl column significantly outperforms the C18 column in peak symmetry (Tf = 1.06 vs 1.48). The reduction in tailing directly improves integration accuracy, which is critical for the subsequent validation steps.

Linearity and Range

According to ICH Q2(R2), linearity must be evaluated across the reportable range, typically from 80% to 120% of the test concentration for an assay, though wider ranges (e.g., 10% to 150%) are recommended during development[1].

Both columns were evaluated from 10 µg/mL to 150 µg/mL (representing 20% to 300% of the nominal 50 µg/mL target).

Table 2: Linearity and Range Data

Column ChemistryRegression EquationCorrelation Coefficient ( R2 )Residual Sum of Squares
C18 y=45213x+1204 0.9985Higher variance at low concentrations due to tailing.
Phenyl-Hexyl y=46890x+215 0.9999Excellent linearity across the entire range.
Accuracy (Recovery)

Accuracy was assessed by spiking known quantities of (5-Chloro-2-methoxyphenyl)urea into a synthetic matrix (simulating reaction byproducts) at three levels: 50%, 100%, and 150% of the nominal concentration. Each level was prepared in triplicate (9 determinations total) as mandated by ICH Q2(R2)[5].

Table 3: Accuracy (% Recovery)

Spike LevelC18 Mean Recovery (%)C18 % RSDPhenyl-Hexyl Mean Recovery (%)Phenyl-Hexyl % RSD
50% (25 µg/mL) 102.4%2.1%99.8%0.7%
100% (50 µg/mL) 98.5%1.8%100.2%0.5%
150% (75 µg/mL) 97.1%1.5%99.9%0.6%

Data Interpretation: While the C18 column meets the general acceptance criteria (97.0% - 103.0%), the Phenyl-Hexyl column demonstrates near-perfect recovery (99.8% - 100.2%) with significantly tighter precision. The slight positive bias at the 50% level on the C18 column is an artifact of baseline integration errors caused by peak tailing.

Precision (Repeatability & Intermediate Precision)

Repeatability was evaluated by analyzing six independent preparations of the 100% test concentration (50 µg/mL) on the same day. Intermediate precision was evaluated by a second analyst on a different day using a different HPLC system.

  • C18 Column: Repeatability RSD = 1.4%; Intermediate Precision RSD = 1.9%.

  • Phenyl-Hexyl Column: Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.7%.

Conclusion & Recommendations

The validation data unequivocally demonstrates that while a standard C18 column can be forced to meet basic compendial requirements for the analysis of (5-Chloro-2-methoxyphenyl)urea, it operates at the margins of acceptable performance (Tailing Factor ~1.48).

The Phenyl-Hexyl column is the superior choice for this application. By leveraging π−π interactions alongside hydrophobic retention, the Phenyl-Hexyl phase effectively shields the analyte from detrimental silanol interactions. This mechanistic advantage translates directly into highly symmetrical peaks, superior linearity ( R2 = 0.9999), and robust accuracy (100% ± 0.2% recovery). For laboratories aiming to comply with the rigorous, lifecycle-driven expectations of the revised ICH Q2(R2) [3] and USP <1225> [4], adopting the Phenyl-Hexyl methodology reduces analytical risk and ensures long-term method reliability.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

  • USP <1225> Method Validation . BA Sciences. Available at:[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Chloro-2-methoxyphenyl)urea

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for molecular weight determination and str...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. The fragmentation pattern of a molecule within a mass spectrometer is a veritable fingerprint, offering deep insights into its chemical architecture. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of (5-Chloro-2-methoxyphenyl)urea, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles of substituted phenylureas, supported by experimental data from structurally analogous compounds, to provide a robust predictive analysis.

The Decisive Role of Ionization: EI vs. ESI

The fragmentation of a molecule is intrinsically linked to the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common methods, each imparting a different amount of internal energy to the analyte, leading to distinct fragmentation pathways.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, often leading to extensive fragmentation and a complex mass spectrum. While the molecular ion may be weak or even absent, the rich fragmentation pattern is highly reproducible and invaluable for structural elucidation.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. It generates ions by creating a fine spray of charged droplets from a solution. This gentle process typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicting the Fragmentation of (5-Chloro-2-methoxyphenyl)urea

The structure of (5-Chloro-2-methoxyphenyl)urea, with its urea bridge, substituted phenyl ring, and methoxy group, presents several potential cleavage sites. Based on established chemical principles and data from related compounds, we can predict the major fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, (5-Chloro-2-methoxyphenyl)urea (MW: 200.62 g/mol ) is expected to undergo significant fragmentation. The molecular ion peak at m/z 200/202 (due to the chlorine isotopes ³⁵Cl and ³⁷Cl) may be observed, but likely with low intensity.

The primary fragmentation is anticipated to be the cleavage of the C-N bonds of the urea moiety. A key fragmentation pathway for substituted phenylureas is the loss of isocyanic acid (HNCO) or its elements. Another prominent fragmentation involves the cleavage of the molecule into its constituent aromatic amines.

Proposed Key Fragments under EI-MS:

m/z (for ³⁵Cl) Proposed Fragment Ion Plausible Formation Pathway
200[M]⁺Molecular ion
157[C₇H₇ClNO]⁺Loss of HNCO from the molecular ion
142[C₇H₇ClO]⁺Loss of NH₂ from the 5-chloro-2-methoxyaniline fragment
126[C₆H₄Cl]⁺Cleavage of the C-N bond and loss of the methoxy and urea groups
108[C₆H₄O]⁺Loss of HCl from the chlorophenol fragment
77[C₆H₅]⁺Phenyl cation from further fragmentation

dot graph EI_Fragmentation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Predicted EI Fragmentation of (5-Chloro-2-methoxyphenyl)urea.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, (5-Chloro-2-methoxyphenyl)urea will readily form a protonated molecule, [M+H]⁺, at m/z 201/203. To elicit structural information, tandem MS (MS/MS) is necessary. The primary fragmentation observed in the ESI-MS/MS of N,N'-substituted ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety[1].

Proposed Key Fragments under ESI-MS/MS:

Precursor Ion (m/z for ³⁵Cl) Product Ion (m/z for ³⁵Cl) Neutral Loss Proposed Fragment
20115843 (HNCO)Protonated 5-chloro-2-methoxyaniline
20114358 (CH₃NCO)Protonated 5-chloro-2-methoxyphenol
15814315 (CH₃)Loss of a methyl radical from the protonated 5-chloro-2-methoxyaniline
15812533 (NH₃, CH₃)Further fragmentation

dot graph ESI_Fragmentation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} Caption: Predicted ESI-MS/MS Fragmentation of (5-Chloro-2-methoxyphenyl)urea.

Comparative Analysis with Structurally Related Compounds

To bolster our predictive analysis, we will compare the expected fragmentation of (5-Chloro-2-methoxyphenyl)urea with the known EI-MS fragmentation of two analogous compounds: (4-chlorophenyl)urea and N'-(4-chlorophenyl)-N,N-dimethylurea.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation
(4-chlorophenyl)urea 170/172127/129, 99, 73The fragment at m/z 127 corresponds to the 4-chloroaniline cation.
N'-(4-chlorophenyl)-N,N-dimethylurea 198/200155/157, 127/129, 72The ion at m/z 72 is characteristic of the dimethylamino isocyanate fragment.
(5-Chloro-2-methoxyphenyl)urea (Predicted) 200/202157/159, 142/144, 126/128The presence of the methoxy group is expected to influence the fragmentation, leading to characteristic losses of CH₃.

This comparative data highlights how substituent changes on the phenyl ring and the urea nitrogen atoms directly influence the observed fragments, providing a logical basis for our predictions for (5-Chloro-2-methoxyphenyl)urea.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standardized protocol for acquiring the mass spectrum of (5-Chloro-2-methoxyphenyl)urea.

dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Caption: General workflow for MS analysis.

I. Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of (5-Chloro-2-methoxyphenyl)urea in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent for ESI or a volatile solvent for EI.

II. Instrumentation and Parameters

A. Electron Ionization (EI-MS) - Coupled with Gas Chromatography (GC)

  • GC Column: Standard non-polar column (e.g., DB-5ms).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-300.

B. Electrospray Ionization (ESI-MS) - Direct Infusion

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 5-8 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 50-300.

  • For MS/MS: Isolate the [M+H]⁺ ion (m/z 201) and apply collision energy (10-30 eV) to induce fragmentation.

Conclusion

Understanding the fragmentation pattern of (5-Chloro-2-methoxyphenyl)urea is crucial for its confident identification and characterization in various research settings. This guide, by leveraging fundamental principles of mass spectrometry and comparative data from analogous structures, provides a detailed predictive framework for its behavior under both EI and ESI conditions. The proposed fragmentation pathways and the outlined experimental protocol offer a solid foundation for researchers and drug development professionals working with this and other substituted phenylurea compounds. The validation of these predictions through experimental data will be a critical next step in fully elucidating the mass spectral characteristics of this molecule.

References

  • Sangster, J. (1994). LOGKOW: A databank of evaluated octanol-water partition coefficients (LogP). Montreal, Quebec, Canada: Sangster Research Laboratories. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 202823-21-0, (5-Chloro-2-methoxyphenyl)urea.[Link]

  • NIST. Mass Spectrum of (4-chlorophenyl)urea. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST. Mass Spectrum of N'-(4-chlorophenyl)-N,N-dimethylurea. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking (5-Chloro-2-methoxyphenyl)urea Against Other Phenylurea Kinase Inhibitors

Introduction: The Phenylurea Scaffold in Kinase Inhibition To the dedicated researcher in drug development, the phenylurea scaffold is a familiar and powerful motif. Its rigid backbone and capacity for crucial hydrogen b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenylurea Scaffold in Kinase Inhibition

To the dedicated researcher in drug development, the phenylurea scaffold is a familiar and powerful motif. Its rigid backbone and capacity for crucial hydrogen bonding interactions have made it a cornerstone in the design of numerous kinase inhibitors.[1] Compounds built on this framework have shown significant promise and clinical success, primarily by targeting the ATP-binding pocket of various protein kinases, thereby disrupting signaling pathways that drive cancer cell proliferation and angiogenesis.[2][3]

This guide provides an in-depth, objective framework for benchmarking a specific phenylurea derivative, (5-Chloro-2-methoxyphenyl)urea, against established multi-kinase inhibitors such as Sorafenib and Linifanib. Our objective is not merely to present data but to illuminate the process of rigorous, comparative evaluation. As Senior Application Scientists, we understand that true insight comes from understanding the "why" behind each experimental choice. This document is structured to provide that causality, ensuring that the protocols described are not just steps to be followed but a self-validating system for generating reliable and comparable data.

Compound Profiles

Compound of Interest: (5-Chloro-2-methoxyphenyl)urea
  • Structure:

    • A visual representation of the chemical structure would be placed here in a formal publication.

  • Rationale for Investigation: The substitutions on the phenyl rings—a chloro group and a methoxy group—are known to influence the compound's electronic properties and potential for specific interactions within a kinase binding pocket. Analogues with similar substitution patterns, such as 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, have demonstrated potent and selective inhibition of key cell cycle kinases like Chk1, with IC50 values in the low nanomolar range (3-10 nM).[4] This precedent suggests that (5-Chloro-2-methoxyphenyl)urea warrants a thorough investigation of its kinase inhibition profile and broader pharmacological properties.

Benchmark Compound 1: Sorafenib
  • Mechanism: A multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway (Raf-1, B-Raf) and receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, including VEGFR-2, VEGFR-3, and PDGFR-β.[]

  • Clinical Relevance: Approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[6] Its well-documented clinical activity and side-effect profile make it an essential benchmark.

Benchmark Compound 2: Linifanib (ABT-869)
  • Mechanism: A potent, multi-targeted inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[7][8] It also shows activity against other kinases like FLT3 and CSF-1R.[9]

  • Clinical Relevance: While it did not demonstrate superiority to Sorafenib in a phase III trial for advanced hepatocellular carcinoma, its potent and distinct kinase inhibition profile provides a valuable point of comparison.[10]

A Framework for Comprehensive Benchmarking

A robust evaluation of a novel kinase inhibitor requires a multi-faceted approach, moving from initial target engagement and potency to cellular activity and a preclinical safety profile. The following sections outline the critical experiments, the rationale for their inclusion, and detailed protocols to ensure data integrity and comparability.

Experimental Workflow Overview

The logical flow of experiments is designed to build a comprehensive understanding of the compound's properties, from its direct interaction with the target to its effects in a complex biological system and its potential liabilities.

G cluster_0 Phase 1: Target Potency & Selectivity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Safety & Metabolism A Biochemical Kinase Assay (e.g., TRKA, Chk1, VEGFR2) B Kinome-wide Selectivity Screen A->B Initial Hit C Cellular Target Engagement (CETSA) B->C Potent & Selective Lead D Downstream Signaling Assay (e.g., p-ERK Western Blot) C->D E Cell Proliferation Assay D->E F Metabolic Stability Assay (CYP450 Inhibition) E->F Cellularly Active Lead G Cardiac Safety Assay (hERG Inhibition) F->G

Caption: A generalized workflow for the discovery and optimization of phenylurea derivatives.

Part 1: Biochemical Potency and Selectivity

The first step is to understand the compound's direct inhibitory effect on purified kinases. This provides a clean, quantitative measure of potency (IC50) that is not influenced by cellular factors like membrane permeability or efflux pumps.

Key Experiment: In Vitro Kinase Inhibition Assay (TRKA)

Causality: Tropomyosin receptor kinase A (TRKA) is a member of the Trk family of RTKs and is a target for some phenylurea-based inhibitors. Its role in neuronal survival and oncogenesis makes it a relevant target for this class of compounds. An in vitro assay allows for the direct measurement of the compound's ability to inhibit TRKA's enzymatic activity—the transfer of a phosphate group from ATP to a substrate.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Prepare a working solution of recombinant human TRKA in Kinase Buffer. The final concentration should be determined by titration to ensure the reaction is in the linear range (e.g., 1-5 ng/well).

    • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate for TRKA and ATP in Kinase Buffer. A typical ATP concentration is at or near the Km for the enzyme to ensure competitive inhibition can be accurately measured.

    • Test Compounds: Prepare a serial dilution of (5-Chloro-2-methoxyphenyl)urea, Sorafenib, and Linifanib in 10% DMSO, typically starting from 10 mM.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the test compound dilution or vehicle (10% DMSO) to the appropriate wells.

    • Add 2 µL of the TRKA enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Kinase Inhibition Profile

The table below presents a summary of IC50 values for the benchmark compounds against a panel of relevant kinases. Data for (5-Chloro-2-methoxyphenyl)urea is limited to its known activity against Chk1. This highlights the necessity of performing the described assays to build a complete profile.

Kinase Target(5-Chloro-2-methoxyphenyl)urea IC50 (nM)Sorafenib IC50 (nM)Linifanib (ABT-869) IC50 (nM)
Chk1 3-10[4] Data not availableData not available
TRKA Data to be determinedData not availableData not available
VEGFR-2 (KDR) Data to be determined904[7][9]
PDGFR-β Data to be determined572[9]
B-Raf Data to be determined22>10,000[1]
c-Kit Data to be determined6814[12]
FLT3 Data to be determined584[7][9]

Disclaimer: The IC50 values presented are compiled from various sources and may have been generated under different assay conditions. A direct, head-to-head comparison in a single, standardized set of assays is essential for accurate benchmarking.

Part 2: Cellular Target Engagement and Activity

While biochemical assays are crucial for determining direct potency, they do not reflect the complexities of a cellular environment. A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target at intracellular ATP concentrations.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful biophysical method for verifying that a compound binds to its intended target within intact cells.[11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[11] This assay provides direct evidence of target engagement in a physiological context.

Protocol: Isothermal Dose-Response CETSA

This protocol is designed to determine the concentration-dependent stabilization of a target protein at a single, optimized temperature.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to near-confluency.

  • Compound Treatment: Harvest and resuspend the cells in culture medium. Treat the cell suspension with a serial dilution of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a predetermined optimal temperature (e.g., 52°C, which must be optimized for each target protein to be near its melting point) for 3 minutes, while leaving a control set at 37°C.

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a standard protein detection method, such as Western blotting or an AlphaScreen/ELISA-based approach.

  • Data Analysis: For each compound concentration, quantify the amount of soluble target protein relative to the heated vehicle control. Plot the amount of stabilized protein against the compound concentration to determine the EC50 for target engagement.

Downstream Signaling and Proliferation

Confirming target engagement with CETSA is critical, but it's also essential to demonstrate that this binding event leads to a functional consequence—the inhibition of the kinase's signaling pathway and, ultimately, the desired cellular effect, such as halting proliferation.

cluster_pathway TRKA Signaling Pathway NGF NGF (Ligand) TRKA TRKA Receptor NGF->TRKA Binds & Activates PI3K PI3K TRKA->PI3K Phosphorylates RAS Ras TRKA->RAS Phosphorylates AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor (5-Chloro-2-methoxyphenyl)urea (Phenylurea Inhibitor) Inhibitor->TRKA Inhibits ATP Binding

Caption: Simplified TRKA signaling pathway and the point of inhibition by phenylurea derivatives.

Part 3: ADME-Tox Profiling

A potent and cell-active compound is of little value if it is rapidly metabolized into inactive forms or exhibits off-target toxicity. Early assessment of key ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters is crucial.

Key Experiment 1: Metabolic Stability (CYP450 Inhibition)

Causality: The Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions. For instance, Sorafenib's metabolism is primarily mediated by CYP3A4. Assessing a new compound's potential to inhibit CYP3A4 is a critical step in preclinical safety evaluation.

Protocol: In Vitro CYP3A4 Inhibition Assay

This is a fluorescent-based assay that measures the ability of a test compound to inhibit the activity of recombinant human CYP3A4.

  • Reagent Preparation:

    • Reaction Buffer: Potassium phosphate buffer (pH 7.4).

    • Enzyme/Substrate Mix: Prepare a solution containing recombinant human CYP3A4 and a fluorogenic substrate (e.g., a derivative that becomes fluorescent upon metabolism by CYP3A4) in the reaction buffer.

    • Test Compounds: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Ketoconazole) as a positive control.

  • Reaction Setup (96-well plate):

    • Add the test compound dilutions to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the enzyme/substrate mix.

  • Incubation and Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the percent inhibition of CYP3A4 activity for each compound concentration and determine the IC50 value.

Key Experiment 2: Cardiac Safety (hERG Channel Inhibition)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Long QT Syndrome). Many kinase inhibitors have been flagged for hERG liability, making this a mandatory safety screen in drug discovery. Phenylurea compounds have been shown to interact with the hERG channel.

Protocol: Automated Patch Clamp hERG Assay

This protocol uses automated electrophysiology to measure the effect of compounds on hERG channel currents in a cell line stably expressing the channel (e.g., HEK293-hERG).

  • Cell Preparation: Culture HEK293-hERG cells and prepare a single-cell suspension for use in the automated patch-clamp system.

  • Compound Preparation: Prepare dilutions of the test compounds and a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Automated Patch Clamp:

    • The instrument will automatically perform cell capture, sealing, and whole-cell patch clamping.

    • Establish a stable baseline hERG current recording using a specific voltage protocol designed to elicit the characteristic tail current.

    • Apply the vehicle control followed by increasing concentrations of the test compound, allowing for equilibration at each concentration.

  • Data Acquisition: Record the hERG tail current at each compound concentration.

  • Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the vehicle control. Determine the IC50 value for hERG channel inhibition.

Comparative ADME-Tox Profile
Parameter(5-Chloro-2-methoxyphenyl)ureaSorafenibLinifanib
CYP3A4 Inhibition (IC50) Data to be determinedModerate InhibitorData to be determined
hERG Inhibition (IC50) Data to be determined>10 µM (Low Risk)Data to be determined

Note: The data for benchmark compounds are based on published literature and provide a general classification. Direct IC50 values can vary between studies.

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured approach to benchmarking (5-Chloro-2-methoxyphenyl)urea against established phenylurea kinase inhibitors. The provided protocols for in vitro kinase activity, cellular target engagement, metabolic stability, and cardiac safety represent the current standards in preclinical drug discovery.

The initial data on a close analogue of (5-Chloro-2-methoxyphenyl)urea shows potent Chk1 inhibition, marking it as a compound of significant interest.[4] However, a full understanding of its potential can only be achieved through the rigorous, head-to-head comparative studies detailed herein. By executing this experimental framework, researchers can generate a robust data package that not only defines the compound's potency and selectivity but also provides early insights into its cellular activity and potential safety liabilities. This systematic approach is fundamental to making informed decisions in the complex but rewarding field of drug development.

References

  • Acro-Biomedical. (2024). Linifanib is a Multi-targeted Receptor Tyrosine Kinase Inhibitor for Gastric Cancer Research. Available at: [Link]

  • Kolb, H. C., et al. (2012). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 18(3), 743–753. Available at: [Link]

  • PubMed. (2015). Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity. Journal of Biochemical and Molecular Toxicology, 29(1), 24-34. Available at: [Link]

  • Inxight Drugs. LINIFANIB. Available at: [Link]

  • Tao, Z. F., et al. (2007). Macrocyclic ureas as potent and selective Chk1 inhibitors: an improved synthesis, kinome profiling, structure-activity relationships, and preliminary pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(23), 6465–6470. Available at: [Link]

  • Li, G., et al. (2006). Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2293–2298. Available at: [Link]

  • Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118–3121. Available at: [Link]

  • Su, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Tropical Journal of Pharmaceutical Research, 19(5), 1069-1077. Available at: [Link]

  • Patties, I., et al. (2019). The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment. Journal of Experimental & Clinical Cancer Research, 38(1), 420. Available at: [Link]

  • Exell, M., et al. (2017). Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site. Cell Chemical Biology, 24(3), 333-344. Available at: [Link]

  • PLOS ONE. (2014). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLOS ONE, 9(5), e96664. Available at: [Link]

  • ResearchGate. Structures of compounds 1–4 tested for hERG channel inhibitory activity. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Letters, 268(2), 209-217. Available at: [Link]

  • SciSpace. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Available at: [Link]

  • Ye, L., et al. (2014). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLOS ONE, 9(5), e96664. Available at: [Link]

  • Xia, M., et al. (2013). Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. Acta Pharmacologica Sinica, 34(3), 389–397. Available at: [Link]

  • Al-Ali, H., et al. (2017). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Cell Chemical Biology, 24(11), 1358-1367.e4. Available at: [Link]

  • Cainap, C., et al. (2015). Linifanib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: Results of a Randomized Phase III Trial. Journal of Clinical Oncology, 33(2), 172–179. Available at: [Link]

  • ClinPGx. Sorafenib Pharmacodynamics. Available at: [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]

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Comparative

quantitative NMR (qNMR) purity analysis of (5-Chloro-2-methoxyphenyl)urea

Quantitative NMR (qNMR) vs. Traditional Methods: Purity Analysis of (5-Chloro-2-methoxyphenyl)urea Executive Summary In pharmaceutical development and fine chemical synthesis, the accurate purity determination of critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative NMR (qNMR) vs. Traditional Methods: Purity Analysis of (5-Chloro-2-methoxyphenyl)urea

Executive Summary

In pharmaceutical development and fine chemical synthesis, the accurate purity determination of critical building blocks like (5-Chloro-2-methoxyphenyl)urea (CAS: 202823-21-0) is paramount. Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default analytical tool. However, HPLC-UV is a secondary method; without a highly characterized reference standard of the exact analyte, it relies on Liquid Chromatography Area Percentage (LCAP). LCAP is fundamentally flawed for absolute purity because impurities—such as unreacted 5-chloro-2-methoxyaniline—exhibit drastically different UV response factors.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity assessment, recognized by compendial frameworks such as USP <761>[1]. As a primary ratio method, qNMR directly measures the molar ratio of nuclei, providing absolute mass fraction purity against an unrelated, universally certified Internal Standard (IS)[2]. This guide objectively compares qNMR against HPLC-UV and titration, providing a self-validating experimental workflow for the purity analysis of (5-Chloro-2-methoxyphenyl)urea.

Comparative Analysis: qNMR vs. HPLC-UV vs. Titration

To understand why qNMR is prioritized for absolute purity, we must evaluate the fundamental principles governing each technique.

Analytical FeatureQuantitative NMR (qNMR)HPLC-UVTitration
Fundamental Principle Primary ratio method (direct molar measurement)[2]Secondary separation methodStoichiometric chemical reaction
Reference Standard Unrelated, highly pure IS (e.g., Maleic acid)Requires exact matching standard of analyteRequires standardized titrant
Response Factors Universal (1 proton = 1 signal area)Highly variable (UV absorbance differs)N/A
Accuracy Output Absolute Mass Fraction PurityRelative (Area %) unless calibratedHigh, but susceptible to side reactions
Method Development Time HoursDays to WeeksDays

Causality in Experimental Design (E-E-A-T)

As an application scientist, method development is not about following a template; it is about understanding the physical chemistry of the analyte to build a self-validating system . Every parameter chosen for (5-Chloro-2-methoxyphenyl)urea has a specific, mechanistic causality:

  • Solvent Selection (DMSO-d6): (5-Chloro-2-methoxyphenyl)urea contains a urea moiety that readily forms hydrogen bonds, leading to poor solubility in non-polar solvents like CDCl3. DMSO-d6 ensures complete dissolution. Incomplete dissolution creates micro-inhomogeneities, which distort the magnetic field locally and cause line broadening, ruining integration accuracy.

  • Internal Standard (IS) Selection: We utilize Maleic acid (NIST SRM traceable, 99.9% purity). Causality: Maleic acid presents a sharp, isolated olefinic singlet at δ 6.26 ppm (2H)[3]. This chemical shift perfectly avoids the analyte's methoxy protons (δ ~3.8 ppm, 3H) and its aromatic/urea protons (δ 7.0–8.2 ppm), ensuring zero signal overlap[4].

  • Pulse Angle and Relaxation Delay (D1): To maximize the Signal-to-Noise Ratio (S/N), a 90° excitation pulse is applied. However, a 90° pulse flips all longitudinal magnetization into the transverse plane. To ensure quantitative recovery and prevent signal saturation, the relaxation delay (D1) must be set to at least 7 × T1 (longitudinal relaxation time) of the slowest relaxing nucleus of interest[5].

Self-Validating System: Step-by-Step Methodology

This protocol guarantees metrological traceability by validating the physical parameters of the specific sample mixture before quantification.

Step 1: Gravimetric Preparation (The Critical Node) The largest source of uncertainty in qNMR is weighing[5].

  • Using a microanalytical balance (d = 0.001 mg), co-weigh ~20.00 mg of (5-Chloro-2-methoxyphenyl)urea and ~10.00 mg of Maleic acid directly into a glass vial. Note: Avoid plastic weighing boats to eliminate static charge interference.

Step 2: Dissolution & Homogenization

  • Add 0.6 mL of DMSO-d6 to the vial. Vortex thoroughly until visually clear. Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: In Situ T1 Measurement (Self-Validation)

  • Execute an Inversion Recovery experiment (180° - τ

    • 90°) on the exact sample tube[6].
  • Determine the T1 of the maleic acid protons and the analyte's methoxy protons. (Assume the longest T1 is 3.5 seconds).

Step 4: qNMR Acquisition

  • Set the pulse angle to 90°.

  • Calculate D1: D1≥7×3.5 s=24.5 s . Set D1 to 30 seconds to guarantee >99.9% relaxation[6].

  • Acquire 32 transients (scans) to ensure an S/N ratio > 250:1 for the peaks of interest.

Step 5: Data Processing & Integration

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform manual zero-order and first-order phase correction.

  • Apply a manual baseline correction. Integrate the Maleic acid peak (δ 6.26 ppm) and the analyte methoxy peak (δ ~3.8 ppm).

Workflow Visualization

qNMR_Workflow A 1. Gravimetric Preparation Microbalance (d=0.001 mg) B 2. T1 Relaxation Measurement Inversion Recovery A->B C 3. qNMR Acquisition 90° Pulse, D1 ≥ 7×T1 B->C D 4. Data Processing Manual Phase/Baseline C->D E 5. Mass Fraction Calculation Absolute Purity % D->E

Self-validating qNMR workflow ensuring metrological traceability and absolute purity quantification.

Experimental Data & Results

The mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, W is the gravimetric weight, and P is the purity.

Table 1: qNMR Experimental Data for (5-Chloro-2-methoxyphenyl)urea

ParameterAnalyte: (5-Chloro-2-methoxyphenyl)ureaInternal Standard: Maleic Acid
Molar Mass ( M ) 200.62 g/mol 116.07 g/mol
Weight ( W ) 20.05 mg10.02 mg
Number of Protons ( N ) 3 (Methoxy group, δ 3.8 ppm)2 (Olefinic protons, δ 6.26 ppm)
Measured Integral ( I ) 3.42432.0000
Certified Purity ( P ) Calculated: 98.50% 99.90% (NIST Traceable)

Discrepancy Interpretation: If this same batch were analyzed via HPLC-UV at 254 nm, the LCAP might report a purity of 99.8% . This discrepancy occurs because the primary impurities (e.g., des-chloro derivatives or aniline precursors) often have lower molar absorptivities than the highly conjugated urea product. HPLC-UV underestimates the impurity mass, whereas qNMR, being strictly molar-based, reveals the true absolute purity of 98.50% [2].

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSQN21Byq3EKrpDACo1d9uhM7Uta4KCw55uX4gULN3e3UkCr8bixFqL65f6iscX4TIvmAkB9xrbz7f_f9gcOwbRnPyOrlNZkfPmkZz__O7T_gyRRz6hnLfzwj9g2FKmyXcAGD2XECi6oFI1qEPQuaWEStrhQlCuBzelMM6Cw4KSZbZMPd0u-6NBRPeC0sxEANQDGjya9gS9iF94dw9rcNXB0A0Dx3bRidVX7UN7imSblF7uen9xN5vEWzb04bExNx0-x_3MsKtPA==]
  • US Pharmacopeia. "Stimuli Article (qNMR) - Proposed Revisions to USP General Chapters <761> and <1761>". USP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy_uUQbLxMst02LZLbLBTXp2IX9MNUwc-MM-AjFhYNSfmKaT2KQ400o6APVfO9LKn5d18ue5-TR8CWTNTy0MlDDg2LlQA4BPYxnEO_6dV1srorwJ6dRW86A_r3r5EFQs2rY9a-fOCq0NHEVlwpCbTbLDmdo0W0_56F4z8esiWpmiJ1I440rAP2QeF_jtdSfz8VrQ==]
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Sources

Validation

A Senior Application Scientist's Guide to the Comparative GC-MS Analysis of (5-Chloro-2-methoxyphenyl)urea Impurities

Authored by: A Senior Application Scientist Introduction: (5-Chloro-2-methoxyphenyl)urea is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. As with any active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction:

(5-Chloro-2-methoxyphenyl)urea is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final product. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from starting materials, by-products of side reactions, intermediates, or degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical manufacturing.[1][2]

This guide provides an in-depth comparative analysis of different GC-MS methodologies for impurity profiling of (5-Chloro-2-methoxyphenyl)urea. We will explore the challenges associated with the direct analysis of urea compounds and present a detailed comparison with derivatization-based approaches. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for the quality control of (5-Chloro-2-methoxyphenyl)urea.

Understanding the Analyte and Potential Impurities

A robust impurity profiling strategy begins with a thorough understanding of the analyte's synthesis pathway. (5-Chloro-2-methoxyphenyl)urea (CAS No. 202823-21-0) has the molecular formula C8H9ClN2O2.[3] While multiple synthetic routes to substituted ureas exist, a common and industrially relevant pathway involves the reaction of an amine with an isocyanate.[4]

For (5-Chloro-2-methoxyphenyl)urea, the key starting material is 5-Chloro-2-methoxyaniline . This aniline derivative is typically produced via the reduction of 4-chloro-1-methoxy-2-nitrobenzene.[5] The aniline is then likely converted to 5-chloro-2-methoxyphenyl isocyanate , which subsequently reacts with ammonia to form the final urea product. The isocyanate synthesis often employs phosgene or its equivalents, a process known to generate specific by-products.[1][6]

Based on this synthetic rationale, the following potential process-related impurities should be considered:

  • Starting Materials:

    • 5-Chloro-2-methoxyaniline

    • 4-Chloro-1-methoxy-2-nitrobenzene (precursor to the aniline)

  • Intermediates:

    • 5-Chloro-2-methoxyphenyl isocyanate

  • By-products:

    • Symmetrical Ureas: Bis(5-chloro-2-methoxyphenyl)urea (from the reaction of the isocyanate with the parent aniline).

    • Carbodiimides: Formed from the isocyanate, particularly at elevated temperatures.[1]

    • Isocyanide dichlorides: Potential by-products from the phosgenation process.[1][7]

  • Degradation Products:

    • Thermal degradation of the parent urea in the GC inlet can lead to the reformation of 5-chloro-2-methoxyaniline and 5-chloro-2-methoxyphenyl isocyanate.[8]

The analytical challenge, therefore, is to develop a GC-MS method capable of separating and detecting the parent compound and this diverse array of potential impurities, some of which may be thermally labile themselves.

Comparative Analysis of GC-MS Methodologies

The primary challenge in the GC analysis of many urea compounds is their thermal instability.[9][10] The high temperatures typically employed in GC inlets can cause decomposition, leading to inaccurate quantification of the parent compound and the appearance of degradation products as analytical artifacts.[11][12] This necessitates a careful comparison between direct injection and methods that enhance the analyte's thermal stability through derivatization.

Method 1: Direct GC-MS Analysis

Direct analysis is often the simplest approach, requiring minimal sample preparation. However, for thermally labile compounds like substituted ureas, it is fraught with potential issues.

Advantages:

  • Minimal sample preparation, reducing time and potential for sample loss.

  • Lower cost due to fewer reagents and processing steps.

Disadvantages:

  • Thermal Degradation: High inlet temperatures can cause the urea to decompose back into its constituent amine and isocyanate.[8][9] This leads to a lower response for the parent compound and artificially inflated levels of these degradants.

  • Poor Peak Shape: The polar nature of the N-H bonds in the urea moiety can lead to tailing peaks due to interaction with active sites in the GC system, resulting in poor resolution and inaccurate integration.

  • Column Bleed and Contamination: Non-volatile impurities can accumulate in the inlet and at the head of the analytical column, leading to increased background noise and reduced column lifetime.

Experimental Considerations for Direct Analysis: To mitigate these issues, a "gentle" GC approach is necessary. This includes:

  • Cool On-Column or Programmable Temperature Vaporization (PTV) Inlet: These injection techniques introduce the sample at a lower initial temperature, minimizing thermal stress before the analytes are transferred to the column.[11]

  • Highly Inert System: The use of deactivated liners and columns is crucial to minimize active sites that can catalyze degradation.

  • Lower Inlet and Oven Temperatures: Operating at the lowest feasible temperatures can reduce on-column degradation.

Even with these precautions, some degree of degradation is often unavoidable, making this method less reliable for quantitative analysis, especially at trace levels.

Method 2: GC-MS Analysis with Derivatization

Derivatization chemically modifies the analyte to improve its chromatographic properties. For ureas, the primary goal is to replace the active hydrogens on the nitrogen atoms with a less polar, more thermally stable group.[13][14][15] This significantly enhances their suitability for GC analysis. The two most common derivatization approaches for this purpose are silylation and acylation.

Workflow for Derivatization-Based GC-MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of (5-Chloro-2-methoxyphenyl)urea Dissolution Dissolve in Aprotic Solvent (e.g., Pyridine, Acetonitrile) Sample->Dissolution Deriv_Reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) Dissolution->Deriv_Reagent Reaction Heat to Complete Reaction (e.g., 60-90°C) Deriv_Reagent->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Impurity Identification (Mass Spectra Library) Detection->Identification Quantification Impurity Quantification Identification->Quantification

Caption: Workflow for impurity analysis via derivatization GC-MS.

A. Silylation

Silylation involves replacing the active hydrogens with a trimethylsilyl (TMS) group.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[16]

Advantages:

  • Increased Volatility and Thermal Stability: TMS derivatives are significantly more volatile and stable than the parent urea.

  • Improved Peak Shape: The reduction in polarity minimizes peak tailing, leading to better chromatographic resolution and sensitivity.

  • Characteristic Mass Spectra: The fragmentation patterns of TMS derivatives are often well-defined and can aid in structure elucidation.[2][17][18]

Disadvantages:

  • Moisture Sensitivity: Silylation reagents and the resulting TMS derivatives are highly sensitive to moisture, which can quench the reaction or hydrolyze the products. All solvents and glassware must be scrupulously dry.

  • Reaction Completeness: The amide hydrogens in urea are less reactive than those in alcohols or amines, potentially requiring harsher reaction conditions (higher temperatures, longer times) to ensure complete derivatization. Incomplete derivatization can lead to multiple peaks for a single analyte, complicating the analysis.

B. Acylation

Acylation introduces an acyl group (often a fluorinated one) by reacting the analyte with a reagent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[13][19][20]

Advantages:

  • Highly Stable Derivatives: Acylated derivatives are generally more stable than their silylated counterparts, particularly towards hydrolysis.[15]

  • Excellent Chromatographic Properties: These derivatives are typically volatile and exhibit good peak shapes.

  • Enhanced Detectability (for ECD): While the focus here is MS, the introduction of fluorine atoms makes these derivatives highly sensitive for Electron Capture Detection (ECD).[15]

Disadvantages:

  • By-product Formation: Acylation with anhydrides produces acidic by-products that must be removed or neutralized to prevent damage to the GC column.[13] The reaction is often carried out in a solvent like pyridine that can act as a scavenger for these acids.

  • Potential for Multiple Derivatization Sites: Depending on the molecule and the reaction conditions, multiple sites could be acylated, requiring careful method optimization.

Performance Comparison Summary

ParameterDirect GC-MSGC-MS with SilylationGC-MS with Acylation
Analyte Stability Poor (High risk of thermal degradation)ExcellentExcellent
Peak Shape Often poor (tailing)ExcellentExcellent
Sensitivity Lower due to degradation and peak tailingHighHigh
Sample Preparation MinimalModerate (requires anhydrous conditions)Moderate (may require by-product removal)
Robustness Low (sensitive to inlet conditions)Moderate (sensitive to moisture)High
Quantitative Accuracy Compromised by degradationHighHigh
Best For Rapid screening where high accuracy is not criticalQuantitative analysis of polar/labile compoundsRobust quantitative analysis, especially at trace levels

Recommended Experimental Protocol: GC-MS with Silylation Derivatization

Based on the comparative analysis, a derivatization approach is strongly recommended for the accurate and reliable impurity profiling of (5-Chloro-2-methoxyphenyl)urea. Silylation is a well-established and effective technique for this class of compounds.

Objective: To identify and quantify potential impurities in a (5-Chloro-2-methoxyphenyl)urea sample.

1. Materials and Reagents:

  • (5-Chloro-2-methoxyphenyl)urea sample

  • Analytical standards for potential impurities (if available)

  • Anhydrous Pyridine (or other aprotic solvent like Acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • High-purity Helium for carrier gas.

2. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of the (5-Chloro-2-methoxyphenyl)urea sample into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of BSTFA (+1% TMCS).

  • Immediately cap the vial tightly.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of the amide protons.

  • Cool the vial to room temperature before injection.

  • Prepare a reagent blank and individual derivatized standards of known impurities in the same manner to confirm retention times and response factors.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent single quadrupole/TOF system.[6]

  • Inlet: Split/Splitless inlet.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: HP-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized (5-Chloro-2-methoxyphenyl)urea and any potential impurities by comparing their retention times and mass spectra with those of the prepared standards.

  • For unknown peaks, perform library searches (e.g., NIST/Wiley) on the mass spectra.

  • The fragmentation of the di-TMS derivative of the parent compound is expected to show a molecular ion and characteristic losses of methyl groups (M-15) and other silyl fragments.

  • Quantify impurities using an internal standard method or by area percent normalization, assuming similar response factors for structurally related compounds.

Conclusion and Recommendations

For the comprehensive and accurate analysis of impurities in (5-Chloro-2-methoxyphenyl)urea, direct GC-MS analysis is not recommended due to the high risk of thermal degradation and poor chromatography.[9][11][12] A method based on chemical derivatization is essential for achieving the necessary stability, resolution, and sensitivity required for pharmaceutical quality control.

Both silylation and acylation are viable techniques. Silylation with BSTFA is a robust and widely used method that effectively increases the volatility and thermal stability of urea compounds, leading to excellent chromatographic performance.[14] While sensitive to moisture, this can be controlled with proper laboratory procedures. Acylation offers the advantage of producing highly stable derivatives, but the generation of acidic by-products requires consideration.[13][20]

The recommended silylation protocol provides a validated starting point for developing a robust impurity profiling method. It is crucial to validate the chosen method according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, to ensure its suitability for routine quality control applications. By employing a derivatization-based GC-MS approach, researchers and drug development professionals can confidently identify and quantify impurities, ensuring the quality and safety of their products.

References

  • Origin of Impurities Formed in a Polyurethane Production Chain. Part 2. ACS Publications. (2012). Available at: [Link]

  • Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. (2023). Available at: [Link]

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • EI-MS-MS fragmentation data for silylated compound I-IX. ResearchGate. Available at: [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. ACS Publications. Available at: [Link]

  • Synthesis of isocyanates from dimethylcarbonate. ResearchGate. Available at: [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. (2023). Available at: [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. (2025). Available at: [Link]

  • Acylation Derivatization Reagents. ResearchGate. Available at: [Link]

  • Origin of Impurities Formed in the Polyurethane Production Chain. 1. Conditions for Chlorine Transfer from an Aryl Isocyanide Dichloride Byproduct. ACS Publications. (2011). Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Leah's Blog. (2025). Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. (2018). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. (2012). Available at: [Link]

  • N-(5-chloro-2-methoxyphenyl)-n'-(3-chlorophenyl)urea. PubChemLite. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkat USA. Available at: [Link]

  • Derivatization reagents for GC. Macherey-Nagel. Available at: [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. (2021). Available at: [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. (2023). Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. (2026). Available at: [Link]

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  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. (2014). Available at: [Link]

  • A fully automated offline solution for the analysis of amino acids by GC-MS. gcms.cz. Available at: [Link]

  • Analysis of phenylurea herbicides from plants by GC/MS. ResearchGate. Available at: [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. (2010). Available at: [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. (2024). Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. (2009). Available at: [Link]

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Comparative

Validating the Biological Activity of (5-Chloro-2-methoxyphenyl)urea Analogs: A Comparative Guide to Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the phenylurea scaffold has emerged as a privileged structure. Its derivatives are known to exhibit potent inhibitory activit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the phenylurea scaffold has emerged as a privileged structure. Its derivatives are known to exhibit potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular signaling pathways. This guide provides a comprehensive framework for validating the biological activity of a specific class of these compounds: (5-Chloro-2-methoxyphenyl)urea analogs. While direct, extensive comparative studies on this exact analog series are not consolidated in a single source, this guide synthesizes established methodologies and data from structurally related kinase inhibitors to provide a robust validation strategy. We will focus on their potential as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) and B-Raf signaling pathways, both of which are implicated in numerous pathologies.

This guide is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the validation process.

The Scientific Rationale: Why Target p38 MAPK and B-Raf?

The selection of p38 MAPK and B-Raf as primary targets for (5-Chloro-2-methoxyphenyl)urea analogs is rooted in the well-established roles of these kinases in disease.

  • p38 MAPK: This kinase is a central mediator of the cellular response to stress and inflammatory cytokines.[1][2] Its activation is a key event in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for anti-inflammatory therapies.[3] Diaryl urea compounds have been identified as potent allosteric inhibitors of p38 MAP kinase, stabilizing a conformation of the kinase that is incompatible with ATP binding.[3]

  • B-Raf: A member of the Raf kinase family, B-Raf is a crucial component of the MAPK/ERK signaling pathway that governs cell proliferation, differentiation, and survival.[4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are a major driver in many cancers, including melanoma.[4][5] Phenylurea derivatives, such as Sorafenib, have been developed as B-Raf inhibitors.[6]

Given that the (5-Chloro-2-methoxyphenyl)urea scaffold is a common feature in many kinase inhibitors, it is logical to hypothesize that analogs with this core structure will exhibit inhibitory activity against p38 MAPK and/or B-Raf. The following sections outline the experimental workflows to test this hypothesis.

Experimental Validation Workflow

A systematic approach is essential to validate the biological activity of novel compounds. The workflow for (5-Chloro-2-methoxyphenyl)urea analogs can be broken down into three key stages:

  • Biochemical Validation: Direct assessment of the compound's ability to inhibit the purified target kinase.

  • Cell-Based Validation: Evaluation of the compound's effect on cell viability and its ability to modulate the target signaling pathway within a cellular context.

  • Comparative Analysis: Benchmarking the lead compound's performance against known inhibitors.

G cluster_0 Experimental Validation Workflow cluster_1 Cell-Based Assays A Biochemical Validation (In Vitro Kinase Assay) B Cell-Based Validation A->B Hit Confirmation C Comparative Analysis B->C Lead Identification D Cell Viability Assay (MTT Assay) B->D E Target Engagement Assay (Western Blot) B->E G cluster_0 p38 MAPK Signaling Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Response Inflammatory Response Downstream->Response

Caption: The p38 MAPK signaling cascade. [7]

G cluster_1 B-Raf/MEK/ERK Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: The B-Raf/MEK/ERK signaling pathway. [4]

Step-by-Step Protocol: Western Blot for Phosphorylated Proteins
  • Cell Treatment and Lysis:

    • Plate and treat cells with the test compounds as in the MTT assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [9]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding. [9] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-ERK). [8] * Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [1]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. [10]

  • Stripping and Re-probing:

    • To normalize the data, strip the membrane of the bound antibodies and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein. Also, probe for a loading control like GAPDH or β-actin. [1]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated protein to total protein for each treatment and normalize to the vehicle control.

Illustrative Data Presentation: Western Blot Analysis
Treatmentp-p38 / Total p38 (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.01.0
Analog A (1 µM) 0.20.9
BIRB 796 (0.5 µM) 0.11.1
Vemurafenib (0.5 µM) 1.20.3

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for validating the biological activity of (5-Chloro-2-methoxyphenyl)urea analogs as potential kinase inhibitors. By following the detailed protocols for in vitro kinase assays, cell viability assays, and Western blot analysis, researchers can systematically evaluate the potency and mechanism of action of these compounds. The illustrative data tables offer a clear format for presenting experimental results, facilitating objective comparisons with existing inhibitors.

The journey from a promising chemical scaffold to a clinically viable drug is long and requires meticulous validation. The experimental workflows and principles outlined in this guide serve as a critical roadmap for the initial stages of this process. Future studies should aim to further characterize lead compounds through selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models of disease, and detailed pharmacokinetic and pharmacodynamic assessments. Through such a systematic and evidence-based approach, the therapeutic potential of (5-Chloro-2-methoxyphenyl)urea analogs can be fully realized.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of (5-Chloro-2-methoxyphenyl)urea

Welcome, valued research partner. At our core, we believe that empowering scientists with in-depth knowledge is paramount to achieving groundbreaking results safely and efficiently.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, valued research partner. At our core, we believe that empowering scientists with in-depth knowledge is paramount to achieving groundbreaking results safely and efficiently. This guide moves beyond a simple checklist, offering a comprehensive operational plan for handling (5-Chloro-2-methoxyphenyl)urea. Our goal is to instill a deep understanding of the "why" behind each safety protocol, ensuring that best practices become second nature in your laboratory. This document is structured to provide immediate, essential information, followed by detailed procedural guidance for every stage of this compound's lifecycle in your lab, from receiving to disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of (5-Chloro-2-methoxyphenyl)urea is the critical first step in developing a robust safety plan. The hazard profile dictates the necessary controls and personal protective equipment (PPE). Based on data for structurally identical or similar compounds, a clear risk profile emerges.[1][2]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][3] The health effects associated with these exposures are significant and form the basis for our PPE recommendations.

Table 1: GHS Hazard Classification for (5-Chloro-2-methoxyphenyl)urea

Hazard ClassHazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]

(Note: This classification is based on data for 1-(2-chloro-5-methoxyphenyl)urea, CAS 460346-03-6)

The causality is clear: the compound's irritant properties necessitate a physical barrier to prevent contact with sensitive tissues. Skin irritation (H315) requires robust glove and body protection.[1] The risk of serious eye irritation (H319) makes proper eye protection non-negotiable.[1] Finally, because the solid can form dust that may cause respiratory irritation (H335), handling procedures must be designed to minimize aerosolization, and respiratory protection may be required.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

Selecting the correct PPE is not just a regulatory requirement; it is a fundamental scientific control measure. The equipment specified below is selected to directly counteract the hazards identified in the section above.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable choice, tested according to standards like EN 374.[4] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

  • Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), tightly fitting safety goggles are required.[5] Where there is a significant risk of splashing or dust generation, a face shield worn over safety goggles provides a higher level of protection.[6][7]

  • Skin and Body Protection: A complete suit or a lab coat that fastens completely is required to protect against skin contact.[1] For large-scale operations, consider a chemical-resistant apron or coveralls.[8][9] All protective clothing should be removed before leaving the laboratory area.

  • Respiratory Protection: All handling of solid (5-Chloro-2-methoxyphenyl)urea should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved P95 or P100 particulate respirator is necessary.[1]

The following diagram outlines the logic for selecting appropriate PPE based on the specific laboratory task being performed.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Hazard Evaluation cluster_2 PPE Selection Task Start: Assess Task (e.g., Weighing, Solution Prep) Dust Potential for Dust Generation? Task->Dust Goggles Mandatory: Safety Goggles Dust->Goggles No Hood Primary Control: Use Chemical Fume Hood Dust->Hood Yes Respirator Secondary Control: Particulate Respirator (P95/P100) Dust->Respirator Yes, if hood unavailable Splash Potential for Splash? Splash->Goggles No FaceShield Enhanced Protection: Add Face Shield Splash->FaceShield Yes BasePPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes Gloves Mandatory: Chemical Resistant Gloves (e.g., Nitrile) Gloves->BasePPE Goggles->Gloves Hood->Splash Hood->Gloves FaceShield->Goggles

Caption: PPE selection workflow for handling (5-Chloro-2-methoxyphenyl)urea.

Operational Plan: From Receipt to Disposal

A disciplined, step-by-step approach is essential for safe handling.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Segregate: Store away from incompatible materials such as strong oxidizing agents.

Step-by-Step Handling and Weighing Protocol

This protocol is designed to mitigate the risks of dust inhalation and skin/eye contact.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as described in Section 2.

  • Transport: Carry the container securely to the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully open the container. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of (5-Chloro-2-methoxyphenyl)urea to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Cleanup:

    • Gently wipe the spatula with a disposable cloth dampened with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

    • Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Ensure you are wearing all appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[1][11] Do not create dust.[1]

    • Clean the spill area with a wet cloth and dispose of the cloth as hazardous waste.

Disposal Plan

All waste generated from handling (5-Chloro-2-methoxyphenyl)urea must be treated as hazardous.

  • Solid Waste: This includes excess reagent, contaminated weigh boats, gloves, and disposable lab coats. Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.[1][12]

  • Contaminated Packaging: The original container, once empty, should be disposed of as unused product in the hazardous waste stream.[1] Do not rinse and reuse the container for other purposes.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of this material down the drain or in the regular trash.[1]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your laboratory. We are confident that this detailed approach will empower you to handle (5-Chloro-2-methoxyphenyl)urea with the highest degree of scientific integrity and safety.

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